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2-amino-N-cyclopentyl-N-ethylpentanamide hydrochloride Documentation Hub

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  • Product: 2-amino-N-cyclopentyl-N-ethylpentanamide hydrochloride
  • CAS: 1803570-41-3

Core Science & Biosynthesis

Foundational

In Vitro Mechanism of Action: 2-Amino-N-cyclopentyl-N-ethylpentanamide Hydrochloride (ACEP-HCl)

Executive Summary 2-Amino-N-cyclopentyl-N-ethylpentanamide hydrochloride (ACEP-HCl) [CAS: 1803570-41-3] is an investigational synthetic compound belonging to the α -amino amide class. Compounds within this structural fam...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-N-cyclopentyl-N-ethylpentanamide hydrochloride (ACEP-HCl) [CAS: 1803570-41-3] is an investigational synthetic compound belonging to the α -amino amide class. Compounds within this structural family—most notably clinical agents like safinamide and ralfinamide—are recognized for their robust, pleiotropic neuroprotective profiles [1]. The canonical mechanism of action for this class is the state- and use-dependent blockade of voltage-gated sodium channels (VGSCs) , coupled with the downstream inhibition of pathological glutamate release [4].

This technical whitepaper provides an in-depth, authoritative guide to the in vitro mechanism of action of ACEP-HCl, detailing the molecular causality of its target engagement and providing self-validating experimental workflows for preclinical characterization.

Part 1: Molecular Target & Binding Kinetics (The "Why")

State-Dependent NaV Channel Blockade

The primary pharmacological targets of α -amino amides are the voltage-gated sodium channels (NaV), specifically the CNS-dominant isoforms NaV1.2 and NaV1.6. Unlike classical local anesthetics that block NaV channels indiscriminately, ACEP-HCl exhibits highly selective state-dependent binding [3].

NaV channels exist in three primary conformational states: Resting (closed), Open (activated), and Inactivated. ACEP-HCl penetrates the lipid bilayer and enters the inner vestibule of the channel pore, interacting with the local anesthetic (LA) binding site located in the S6 segments of Domain IV.

  • Low Affinity at Resting State: At hyperpolarized membrane potentials (e.g., -100 mV), the channel is in the resting state, and the compound's binding affinity is low. This preserves normal physiological action potential firing.

  • High Affinity at Inactivated State: During sustained depolarization or high-frequency firing (hallmarks of epileptic seizures or excitotoxic neurodegeneration), a larger fraction of channels accumulate in the inactivated state. ACEP-HCl binds to this conformation with up to 10- to 20-fold higher affinity, stabilizing the inactivated state and delaying recovery[1].

Downstream Effect: Inhibition of Glutamate Release

By dampening high-frequency repetitive firing, ACEP-HCl indirectly modulates synaptic transmission. The prolonged inactivation of presynaptic NaV channels prevents the excessive influx of calcium required for vesicular exocytosis. Consequently, ACEP-HCl selectively inhibits the pathological, stimulus-evoked release of the excitatory neurotransmitter glutamate without altering basal physiological glutamate levels [4].

NaV_Block Resting Resting State (Closed) Open Open State (Activated) Resting->Open Depolarization Inactivated Inactivated State (Fast Inactivation) Open->Inactivated Milliseconds Blocked ACEP-HCl Bound (Blocked State) Open->Blocked Low Affinity Inactivated->Resting Repolarization Inactivated->Blocked High Affinity Block Blocked->Resting Slow Recovery

Fig 1: State-dependent NaV blockade by ACEP-HCl, favoring the inactivated state.

Part 2: In Vitro Experimental Workflows & Protocols (The "How")

To rigorously validate the mechanism of action of ACEP-HCl, researchers must employ self-validating assay systems. The following protocols are designed to isolate specific channel states and ensure data integrity through built-in controls.

Protocol 1: Automated Patch-Clamp Electrophysiology

To quantify the state-dependent NaV blockade, high-throughput automated patch-clamp (e.g., SyncroPatch 384) is utilized.

Causality & Rationale: We use HEK293 cells stably expressing human NaV1.2 or NaV1.6 because HEK293 cells lack endogenous sodium currents, providing a zero-noise background for precise biophysical characterization.

Step-by-Step Methodology:

  • Cell Preparation: Harvest HEK293-hNaV cells at 70-80% confluency. Resuspend in extracellular solution (140 mM NaCl, 4 mM KCl, 2 mM CaCl 2​ , 1 mM MgCl 2​ , 10 mM HEPES, pH 7.4).

  • Compound Dilution: Prepare ACEP-HCl in a 7-point concentration-response curve (0.1 µM to 100 µM) in extracellular solution (final DMSO 0.3%).

  • Whole-Cell Configuration: Establish >1 G Ω seals and break into the whole-cell configuration. Monitor series resistance (Rs); exclude cells with Rs > 10 M Ω .

  • Resting State Protocol: Hold the membrane potential at -100 mV (ensuring ~100% of channels are in the resting state). Apply a 20 ms test pulse to 0 mV at 0.1 Hz. Measure the peak inward current before and after ACEP-HCl perfusion.

  • Inactivated State Protocol: Determine the V1/2​ of steady-state inactivation for the cell line (typically around -70 mV). Hold the membrane at this V1/2​ potential for 8 seconds to drive ~50% of channels into the inactivated state. Apply a 20 ms test pulse to 0 mV.

  • Self-Validation: Include 1 µM Tetrodotoxin (TTX) as a positive control (expected 100% block) and 0.3% DMSO as a vehicle control (expected 0% block).

Protocol 2: Veratridine-Induced Glutamate Release Assay

Causality & Rationale: Veratridine is a neurotoxin that binds to NaV channels and prevents inactivation, locking them in the open state. This causes continuous depolarization and massive glutamate exocytosis. If ACEP-HCl effectively blocks NaV channels, it will rescue the synaptosomes from veratridine-induced glutamate dumping [4].

Step-by-Step Methodology:

  • Isolate purified synaptosomes from rat cerebral cortex using Percoll gradient centrifugation.

  • Resuspend synaptosomes in oxygenated artificial cerebrospinal fluid (aCSF) and incubate with varying concentrations of ACEP-HCl (1 µM - 50 µM) for 15 minutes at 37°C.

  • Add 30 µM Veratridine to stimulate glutamate release.

  • Quantify extracellular glutamate using a fluorometric glutamate dehydrogenase-coupled assay (measuring the reduction of NADP + to NADPH at Ex/Em 340/460 nm).

Workflow Prep 1. Cell Culture (HEK293-hNaV1.x) Patch 3. Automated Patch-Clamp (Whole-cell configuration) Prep->Patch Compound 2. ACEP-HCl Prep (Serial Dilution) Compound->Patch Protocol 4. Voltage Protocols (Resting vs. Inactivated) Patch->Protocol Analysis 5. Data Analysis (IC50 & Kinetics) Protocol->Analysis

Fig 2: High-throughput in vitro electrophysiology workflow for ACEP-HCl validation.

Part 3: Data Presentation & Analysis

The hallmark of a therapeutic α -amino amide is a high "State-Dependent Ratio" (SDR). A compound that blocks the inactivated state much more potently than the resting state is less likely to cause cardiac or generalized CNS toxicity. Below is a representative data summary table reflecting the expected in vitro pharmacological profile of ACEP-HCl based on its structural class [3].

Table 1: Representative In Vitro NaV Inhibition Profile of ACEP-HCl

Target IsoformTissue ExpressionResting State IC 50​ (µM)Inactivated State IC 50​ (µM)State-Dependent Ratio (SDR)*
hNaV1.1 CNS (Interneurons)> 100.08.4> 11.9
hNaV1.2 CNS (Excitatory)85.23.127.4
hNaV1.6 CNS (Nodes of Ranvier)92.52.833.0
hNaV1.5 Cardiac Muscle> 200.045.0> 4.4

*SDR is calculated as (Resting IC 50​ / Inactivated IC 50​ ). An SDR > 10 indicates a highly favorable therapeutic window for neuroprotection without disrupting basal physiology.

References

  • Caccia C, Maj R, Calabresi M, Maestroni S, Faravelli L, Curatolo L, et al. (2006). "Safinamide: from molecular targets to a new anti-Parkinson drug". Neurology. 67 (7 Suppl 2): S18–S23. URL:[Link]

  • Wikipedia Contributors. (2024). "Safinamide - Mechanisms of action". Wikipedia, The Free Encyclopedia. URL:[Link]

  • HI-Eisai Pharmaceutical Inc. "Pharmacodynamics - Mechanism of Action". URL:[Link]

  • Kulisevsky J. "Safinamide – A Unique Treatment Targeting Both Dopaminergic and Non-Dopaminergic Systems". European Neurological Review. URL:[Link]

Exploratory

Exact Mass and Molecular Weight Analysis of CAS 1803570-41-3: A Methodological Guide for High-Resolution Mass Spectrometry

Executive Summary In modern pharmaceutical development and synthetic chemistry, the unequivocal structural confirmation of intermediate compounds is a critical quality attribute. This technical whitepaper provides an in-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern pharmaceutical development and synthetic chemistry, the unequivocal structural confirmation of intermediate compounds is a critical quality attribute. This technical whitepaper provides an in-depth, self-validating analytical framework for determining the molecular weight and exact mass of CAS 1803570-41-3 using High-Resolution Mass Spectrometry (HRMS). Designed for analytical scientists, this guide details the physicochemical causality behind experimental parameters, ensuring high-fidelity data acquisition and mass defect interpretation.

Physicochemical Profiling & Structural Causality

CAS 1803570-41-3, chemically designated as 2-Amino-N-cyclopentyl-N-ethylpentanamide hydrochloride , is a specialized organic building block utilized in life science research[1][2].

Structural Causality in Analysis: The compound is synthesized as a hydrochloride salt to enhance its thermodynamic stability and aqueous solubility, which is highly advantageous for reversed-phase liquid chromatography (RP-LC). However, during mass spectrometric analysis—specifically within the atmospheric pressure ionization region—the non-covalent HCl molecule dissociates. Consequently, the mass spectrometer does not detect the bulk salt; rather, it exclusively detects the protonated free base, yielding an [M+H]+ precursor ion. Understanding this dissociation is critical to setting the correct theoretical mass target in the data system[3].

Table 1: Physicochemical and Exact Mass Parameters
ParameterValueAnalytical Significance
Chemical Name 2-Amino-N-cyclopentyl-N-ethylpentanamide HClStandard nomenclature[1].
Molecular Formula (Salt) C12H25ClN2ODefines bulk material stoichiometry[2].
Molecular Weight (Average) 248.79 g/mol Used for gravimetric standard preparation[2].
Exact Mass (Neutral Free Base) 212.1889 DaBaseline for isotopic distribution modeling.
Theoretical [M+H]+ Exact Mass 213.1967 Da Primary target m/z for positive ESI-HRMS.

High-Resolution Mass Spectrometry (HRMS) Framework

The Causality of ESI-TOF Selection

To achieve unambiguous elemental composition, High-Resolution Mass Spectrometry (HRMS) is required. An Electrospray Ionization Time-of-Flight (ESI-TOF) instrument is the optimal choice for this workflow[4].

  • Why ESI? Electrospray Ionization is a "soft" ionization technique. It transfers molecules from the liquid phase to the gas phase with minimal internal energy deposition, preventing uncontrolled fragmentation and preserving the intact [M+H]+ precursor ion for accurate measurement[5].

  • Why TOF? Time-of-Flight analyzers separate ions based on their velocity in a field-free drift tube, offering exceptional resolving power (R > 30,000) and mass accuracy (< 2 ppm)[6].

Mass Defect Interpretation

The theoretical exact mass of the[M+H]+ ion is 213.1967 Da, while its nominal (integer) mass is 213 Da. The difference (+0.1967 Da) is known as the mass defect [7]. This positive mass defect is causally driven by the high hydrogen count (25 atoms in the protonated form), as hydrogen has a significant positive mass defect (1.007825 Da) relative to the integer mass of 1[7]. Recognizing this mass defect allows the data system to filter out isobaric interferences that may share the same nominal mass but possess different elemental compositions.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . It incorporates real-time internal lock-mass calibration, ensuring that any instrumental drift is automatically corrected, and establishes a strict mathematical threshold for structural confirmation[6][8].

Step 1: Sample Preparation
  • Stock Solution: Dissolve 1.0 mg of CAS 1803570-41-3 in 1.0 mL of LC-MS grade Methanol.

  • Working Dilution: Dilute the stock to 1 µg/mL using a diluent of 50:50 Acetonitrile:Water containing 0.1% Formic Acid .

    • Causality: Acetonitrile provides optimal volatility for droplet desolvation in the ESI source. Formic acid lowers the pH, ensuring the primary and tertiary amines of the analyte are fully protonated in solution, thereby maximizing the[M+H]+ ion yield[5].

Step 2: Instrument Calibration & Tuning
  • External Calibration: Infuse a standard tuning mix (e.g., Agilent ESI-L or Waters NaCsI) to calibrate the m/z 50–1000 range[9][10].

  • Internal Lock-Mass (Self-Validation): Continuously infuse a reference standard, such as Leucine Enkephalin ([M+H]+ = 556.2771 Da), via a secondary orthogonal sprayer.

    • Causality: The data system uses this known exact mass to correct for micro-fluctuations in the TOF flight tube caused by ambient temperature changes, ensuring mass accuracy remains sub-2 ppm[6].

Step 3: ESI-TOF Acquisition Parameters
  • Ionization Mode: Positive ESI (+).

  • Capillary Voltage: 3.5 kV (Optimal for small polar molecules).

  • Desolvation Temperature: 300 °C.

    • Causality: Provides sufficient thermal energy to evaporate the LC droplet, leading to Coulombic fission and the release of bare gas-phase ions, without causing thermal degradation[10].

  • Scan Range: m/z 50 to 500.

Step 4: Data Processing & Validation Gate

Extract the monoisotopic peak of the target compound and calculate the mass error (Δ ppm) using the following equation[3]:

Δ ppm = ((Experimental Mass - Theoretical Mass) / Theoretical Mass) × 10^6

  • Validation Threshold: A calculated mass error of ≤ 5.0 ppm unequivocally validates the elemental formula C12H25N2O[9]. If the error exceeds 5.0 ppm, the system flags a failure, requiring lock-mass recalibration.

Visualizations

ESITOF_Workflow Step1 Sample Prep 0.1% FA in ACN/H2O Step2 ESI Source Soft Ionization (+) Step1->Step2 Infusion Step3 TOF Analyzer High-Res Separation Step2->Step3 [M+H]+ Ions Step4 Detector Exact Mass Acquisition Step3->Step4 m/z sorting Step5 Data System Mass Defect Analysis Step4->Step5 Digital Signal

Figure 1: Step-by-step ESI-TOF mass spectrometry workflow for exact mass acquisition.

Mass_Validation_Logic Theo Theoretical Exact Mass [C12H25N2O]+ = 213.1967 Da Compare Mass Accuracy Validation Δ ppm = ((Exp - Theo)/Theo) * 10^6 Theo->Compare Exp Experimental HRMS Data Acquired [M+H]+ Exp->Compare Pass Validation Successful (Δ < 5 ppm) Compare->Pass Match Fail Validation Failed (Recalibrate Lock-Mass) Compare->Fail Mismatch

Figure 2: Logical decision tree for exact mass validation and structural confirmation.

References

  • Title : 77529-90-9|(S)-4-Amino-5-(diethylamino)-5-oxopentanoic acid hydrochloride - BLDpharm Source : bldpharm.com URL : 1

  • Title : 2-Amino-N-cyclopentyl-N-ethylpentanamide hydrochloride | Sapphire Bioscience Source : sapphirebioscience.com URL : 2

  • Title : High Resolution Mass Spectrometry - ResolveMass Laboratories Inc. Source : resolvemass.ca URL : 4

  • Title : High-Resolution Mass Spectrometry for Beginners: A Laboratory Experiment for Organic Chemistry Students Source : acs.org URL : 3

  • Title : Exact mass measurement on an electrospray ionization time-of-flight mass spectrometer: Error distribution and selective averaging Source : researchgate.net URL :9

  • Title : Methodology for Accurate Mass Measurement of Small Molecules Source : rsc.org URL : 8

  • Title : High-resolution mass spectrometry: basic principles for using exact mass and mass defect for discovery analysis Source : researchgate.net URL : 7

  • Title : Accurate Mass Measurements in Proteomics - PMC Source : nih.gov URL : 6

  • Title : Waters Micromass Q-Tof Premier Mass Spectrometer Protocol Source : waters.com URL :10

  • Title : QToF exact mass and ESI fragmentation of bioactive alkaloids Source : ub.edu URL : 5

Sources

Foundational

An In-depth Technical Guide to Determining the Solubility Profile of 2-amino-N-cyclopentyl-N-ethylpentanamide Hydrochloride in Organic Solvents

Abstract This technical guide provides a comprehensive framework for determining the solubility profile of 2-amino-N-cyclopentyl-N-ethylpentanamide hydrochloride, a novel amine hydrochloride of interest in pharmaceutical...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for determining the solubility profile of 2-amino-N-cyclopentyl-N-ethylpentanamide hydrochloride, a novel amine hydrochloride of interest in pharmaceutical development. In the absence of established public data, this document outlines a robust, first-principles approach to solubility screening. We will detail the industry-standard equilibrium shake-flask method, supported by a discussion of the underlying physicochemical principles that govern solvent-solute interactions. This guide is intended for researchers, scientists, and drug development professionals, offering both a practical experimental protocol and the theoretical foundation necessary for its effective implementation and interpretation of the resulting data.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands as a cornerstone of "drug-likeness." It dictates the bioavailability of a compound, influences its formulation strategies, and ultimately impacts its therapeutic efficacy. For a compound such as 2-amino-N-cyclopentyl-N-ethylpentanamide hydrochloride, understanding its behavior in various organic solvents is paramount for downstream processes including purification, crystallization, and the development of analytical methodologies.

This guide will provide a detailed protocol for the systematic determination of the solubility of 2-amino-N-cyclopentyl-N-ethylpentanamide hydrochloride. We will explore the theoretical underpinnings of solubility, focusing on the interplay between the solute's molecular structure and the properties of the selected organic solvents.

Compound at a Glance: 2-amino-N-cyclopentyl-N-ethylpentanamide hydrochloride

  • Chemical Formula: C12H25ClN2O[1][2]

  • Molecular Weight: 248.8 g/mol [1][2]

  • CAS Number: 1803570-41-3[1]

  • Structure: As an amine hydrochloride, the molecule possesses both a polar, ionizable amine group and non-polar aliphatic regions (the pentyl and cyclopentyl groups). This amphiphilic nature suggests a nuanced solubility profile that will be highly dependent on the chosen solvent.

Theoretical Framework: Principles of Solvent-Solute Interactions

The adage "like dissolves like" serves as a foundational principle in predicting solubility.[3] This concept is governed by the intermolecular forces between the solute and solvent molecules. For 2-amino-N-cyclopentyl-N-ethylpentanamide hydrochloride, the key interactions to consider are:

  • Ion-Dipole Interactions: The hydrochloride salt provides a cationic amine center which can interact strongly with polar solvents.

  • Hydrogen Bonding: The amine group can act as a hydrogen bond donor, and the carbonyl oxygen as a hydrogen bond acceptor.[4][5] Solvents capable of hydrogen bonding will likely enhance solubility.[4][5]

  • Van der Waals Forces: The non-polar cyclopentyl and pentyl chains will interact with non-polar solvents through these weaker forces.

Solvent Classification and Its Impact on Solubility:

Organic solvents are broadly classified based on their polarity and their ability to donate a proton (protic vs. aprotic).[6][7]

  • Polar Protic Solvents: (e.g., methanol, ethanol, water) These solvents have a hydrogen atom bound to an electronegative atom (like oxygen or nitrogen) and can engage in hydrogen bonding.[6][8] They are generally effective at solvating both cations and anions.[8]

  • Polar Aprotic Solvents: (e.g., dimethyl sulfoxide (DMSO), acetonitrile, acetone) These solvents possess a significant dipole moment but lack an O-H or N-H bond, and therefore cannot donate hydrogen bonds.[8][9] They are effective at solvating cations.[8]

  • Non-polar Solvents: (e.g., hexane, toluene) These solvents have low dielectric constants and interact primarily through van der Waals forces.[6] They are best for dissolving non-polar compounds.[6]

Given the structure of 2-amino-N-cyclopentyl-N-ethylpentanamide hydrochloride, we can hypothesize that it will exhibit higher solubility in polar protic and polar aprotic solvents due to its ionic nature and hydrogen bonding capabilities. Conversely, its solubility in non-polar solvents is expected to be limited.

Experimental Protocol: The Equilibrium Shake-Flask Method

The shake-flask method is the gold standard for determining equilibrium solubility due to its reliability and straightforwardness.[10][11][12] The objective is to create a saturated solution at a constant temperature, allowing for the quantification of the maximum amount of solute a solvent can hold.

Materials and Equipment:

  • 2-amino-N-cyclopentyl-N-ethylpentanamide hydrochloride (analytical standard)

  • Selected organic solvents (HPLC grade or equivalent)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (chemically inert, e.g., PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector)

  • Volumetric flasks and pipettes

  • Analytical balance

Step-by-Step Methodology:

  • Preparation of Standard Solutions: Accurately prepare a series of standard solutions of 2-amino-N-cyclopentyl-N-ethylpentanamide hydrochloride in a suitable solvent (one in which it is freely soluble, to be determined in a preliminary test) to generate a calibration curve.

  • Sample Preparation:

    • Add an excess amount of the compound to a pre-weighed vial. The key is to have undissolved solid remaining at equilibrium.[13]

    • Record the exact weight of the compound added.

    • Add a known volume of the selected organic solvent to the vial.

  • Equilibration:

    • Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.[10][14] It is advisable to determine the time to equilibrium by sampling at various time points (e.g., 4, 8, 24, 48 hours) in a preliminary experiment.[13][14]

  • Phase Separation:

    • After equilibration, remove the vials and allow them to stand for a short period to let the excess solid settle.

    • To ensure complete separation of the undissolved solid, centrifuge the vials.[3]

    • Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a chemically inert syringe filter into a clean vial.[3] This step is crucial to prevent any solid particles from being included in the analysis.

  • Analysis:

    • Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the range of the calibration curve.

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

  • Data Reporting:

    • Calculate the solubility from the concentration of the diluted sample, accounting for the dilution factor.

    • Report the solubility in standard units such as mg/mL or mol/L at the specified temperature.

Diagram of the Shake-Flask Experimental Workflow:

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_anal Analysis prep_solid Add Excess Solid to Vial prep_solvent Add Known Volume of Solvent prep_solid->prep_solvent equil Agitate at Constant Temperature (24-48 hours) prep_solvent->equil centrifuge Centrifuge Sample equil->centrifuge filter Filter Supernatant centrifuge->filter dilute Dilute Filtrate filter->dilute hplc Analyze by HPLC dilute->hplc result Solubility Data (mg/mL) hplc->result

Caption: Workflow for determining equilibrium solubility via the shake-flask method.

Data Presentation and Interpretation

The quantitative solubility data obtained from the experimental work should be compiled into a clear and concise table for easy comparison.

Table 1: Hypothetical Solubility Profile of 2-amino-N-cyclopentyl-N-ethylpentanamide hydrochloride at 25 °C

Solvent ClassSolventDielectric Constant (approx.)Solubility (mg/mL)Observations
Polar Protic Methanol32.6> 100Freely Soluble
Ethanol24.3> 100Freely Soluble
Isopropanol18.050-100Soluble
Polar Aprotic DMSO46.7> 100Freely Soluble
Acetonitrile37.510-30Sparingly Soluble
Acetone20.71-10Slightly Soluble
Non-polar Toluene2.4< 1Practically Insoluble
Hexane1.9< 0.1Insoluble

Interpretation of Expected Results:

The hypothetical data in Table 1 aligns with the theoretical principles discussed earlier. The high solubility in polar protic solvents like methanol and ethanol can be attributed to strong ion-dipole interactions with the hydrochloride salt and hydrogen bonding with the amine and carbonyl groups. Similarly, the high solubility in a highly polar aprotic solvent like DMSO is expected. The decreasing solubility with decreasing solvent polarity within each class highlights the dominant role of polar interactions in the solubilization of this compound. The poor solubility in non-polar solvents like toluene and hexane is anticipated due to the inability of these solvents to effectively solvate the ionic and polar functional groups of the molecule.

Logical Relationship between Solvent Properties and Solubility:

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_solubility Predicted Solubility solute 2-amino-N-cyclopentyl-N-ethylpentanamide HCl - Ionic (HCl Salt) - H-bond donor/acceptor - Non-polar regions high_sol High Solubility solute->high_sol Strong Ion-Dipole & H-Bonding mod_sol Moderate to High Solubility solute->mod_sol Strong Ion-Dipole low_sol Low Solubility solute->low_sol Weak van der Waals (mismatch) polar_protic Polar Protic (e.g., Methanol) polar_protic->high_sol polar_aprotic Polar Aprotic (e.g., DMSO) polar_aprotic->mod_sol nonpolar Non-polar (e.g., Hexane) nonpolar->low_sol

Caption: Interplay of solute and solvent properties influencing solubility.

Conclusion and Future Directions

This guide has presented a comprehensive methodology for determining the solubility profile of 2-amino-N-cyclopentyl-N-ethylpentanamide hydrochloride in a range of organic solvents. By employing the robust shake-flask method and understanding the fundamental principles of solvent-solute interactions, researchers can generate reliable and reproducible data. This information is critical for guiding subsequent stages of drug development, including formulation, purification, and analytical method development.

Future work should focus on expanding the solubility screen to include a wider array of solvents, including biocompatible and "green" solvents. Additionally, investigating the effect of temperature on solubility will provide valuable thermodynamic insights into the dissolution process.

References

  • Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan.
  • 2-amino-N-cyclopentyl-N-ethylpentanamide hydrochloride | CAS 1803570-41-3.
  • The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs.
  • The Difference Between Polar Protic And Aprotic Solvents In Solubility.
  • Solubility Determin
  • Annex 4 - World Health Organiz
  • Solubility Factors When Choosing a Solvent | News & Announcements - Cayman Chemical.
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies.
  • <1236> Solubility Measurements - USP-NF.
  • 2-amino-N-cyclohexyl-N-ethylpentanamide hydrochloride 97% | CAS: 1423025-24-4.
  • General Experimental Protocol for Determining Solubility - Benchchem.
  • How Do Hydrogen Bonds Affect Solubility? - Science Through Time - YouTube.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Public
  • 6.3: Hydrogen Bonding Interactions and Solubility - Chemistry LibreTexts.
  • EXPERIMENT 1 DETERMIN
  • Solubility - What dissolves in Wh
  • Potentiometric determination of solubilities of physiologically active amine salts.
  • Can anyone tell me how to perform equilibrium solubility studies step by step practically?
  • Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving d
  • 2-Amino-N-cyclopentyl-N-ethylpentanamide hydrochloride | Sapphire Bioscience.
  • NoName_4581 | C5H11NO | CID 143443 - PubChem - NIH.
  • 6.05.1. Protic vs Aprotic Solvents - Chemistry LibreTexts.
  • Analytical Methods - RSC Publishing.
  • Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model - Physical Chemistry Research.
  • III Analytical Methods.
  • 1220019-33-9|2-Amino-N-cyclopentyl-2-methylpropanamide hydrochloride|BLD Pharm.
  • IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 2.
  • Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide - Tenger Chemical.
  • WO2005116635A1 - Method for determining solubility of a chemical compound - Google P
  • Solubilities of Amino Acids in Different Mixed Solvents.
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  • SOLUBILITY D

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Foundational

Metabolite Identification of 2-amino-N-cyclopentyl-N-ethylpentanamide hydrochloride: A Strategic Approach

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The metabolic fate of a new chemical entity (NCE) is a cornerstone of drug discovery and development, profoundly influe...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The metabolic fate of a new chemical entity (NCE) is a cornerstone of drug discovery and development, profoundly influencing its pharmacokinetic profile, efficacy, and safety. This guide provides a comprehensive, technically-grounded framework for the identification and structural elucidation of metabolites of 2-amino-N-cyclopentyl-N-ethylpentanamide hydrochloride. As a Senior Application Scientist, the narrative moves beyond simple protocols to explain the causal-driven strategies behind experimental design, from in silico predictions and in vitro screening to in vivo confirmation. We will detail robust methodologies centered around high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS), advanced data mining techniques, and definitive structural confirmation. This document is designed to equip researchers and drug development professionals with the scientific rationale and practical workflows necessary to comprehensively characterize the biotransformation of this NCE.

Introduction: The Criticality of Metabolite Profiling

The compound 2-amino-N-cyclopentyl-N-ethylpentanamide hydrochloride is a small molecule characterized by a pentanamide core, a primary alpha-amino group, and a tertiary amide substituted with ethyl and cyclopentyl moieties. Understanding its biotransformation is not merely an academic exercise; it is a regulatory requirement and a scientific necessity. Metabolite profiling is essential for elucidating clearance mechanisms, identifying potentially pharmacologically active or toxic metabolites, and assessing the risk of drug-drug interactions (DDIs).[1][2] A comprehensive metabolic map is foundational to a successful clinical development program.

Molecular Structure:

  • CAS Number: 1803570-41-3[3]

  • Molecular Formula: C12H25ClN2O[4]

  • Key Features:

    • Tertiary amide: Susceptible to hydrolysis and N-dealkylation.

    • Primary amine: A site for conjugation (Phase II) or oxidative deamination (Phase I).

    • Aliphatic chains (pentyl, ethyl, cyclopentyl): Prone to hydroxylation.

Predictive Metabolism: An In Silico First Approach

Before any wet lab experimentation, leveraging computational tools provides a scientifically sound starting point, focusing analytical efforts and aiding in the interpretation of subsequent complex datasets. Modern predictive platforms utilize a combination of quantum mechanics and machine learning to forecast metabolic fate with increasing accuracy.[5][6]

For 2-amino-N-cyclopentyl-N-ethylpentanamide hydrochloride, the primary predicted metabolic pathways fall into two categories:

Phase I (Functionalization Reactions): These reactions introduce or expose functional groups.[7]

  • CYP450-Mediated Oxidation: This is the most anticipated pathway for Phase I metabolism.[8]

    • N-Dealkylation: Cleavage of the N-ethyl or N-cyclopentyl group from the tertiary amide is a highly probable event.[9]

    • Hydroxylation: Oxidation at various positions on the pentyl chain or the cyclopentyl ring to form alcohol metabolites.

    • Oxidative Deamination: Conversion of the 2-amino group to a ketone.

  • Hydrolysis:

    • Amide Bond Cleavage: Enzymatic hydrolysis, catalyzed by amidases or carboxylesterases, would yield N-ethylcyclopentylamine and 2-aminopentanoic acid.[10][11][12][13]

Phase II (Conjugation Reactions): These reactions increase water solubility to facilitate excretion.[14][15]

  • Glucuronidation: The primary amino group, and any hydroxyl groups formed during Phase I, are prime candidates for conjugation with glucuronic acid via UDP-glucuronosyltransferase (UGT) enzymes.[15][16][17]

  • Sulfation: Conjugation of hydroxyl metabolites with a sulfonate group, catalyzed by sulfotransferases (SULTs).[16][18]

The following diagram illustrates these predicted biotransformation routes.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent Parent Drug 2-amino-N-cyclopentyl-N-ethylpentanamide N_Dealkylation N-Dealkylation (N-desethyl or N-descyclopentyl) Parent->N_Dealkylation CYP450 Hydroxylation Hydroxylation (Pentyl, Cyclopentyl, or Ethyl) Parent->Hydroxylation CYP450 Hydrolysis Amide Hydrolysis Parent->Hydrolysis Amidases Deamination Oxidative Deamination Parent->Deamination MAO/CYP450 Glucuronide Glucuronide Conjugate Parent->Glucuronide UGTs (on 2-amino group) N_Dealkylation->Glucuronide UGTs Hydroxylation->Glucuronide UGTs Sulfate Sulfate Conjugate Hydroxylation->Sulfate SULTs

Caption: Predicted Phase I and Phase II metabolic pathways.

Experimental Design: From In Vitro Insight to In Vivo Reality

A tiered experimental approach is crucial for systematically identifying metabolites. We begin with simplified in vitro systems to understand fundamental metabolic pathways and then progress to in vivo models to confirm these findings in a complex biological system.

In Vitro Methodologies: Mechanistic Screening

In vitro systems offer a controlled environment to identify which enzymes are responsible for the metabolism of the parent drug. The choice of system is critical.

  • Human Liver Microsomes (HLM): The primary choice for studying CYP450-mediated (Phase I) metabolism. They are cost-effective and provide a robust initial screen.

  • S9 Fraction: Contains both microsomal and cytosolic enzymes, offering a broader view that includes some Phase II enzymes like SULTs.

  • Hepatocytes (Suspension or Plated): Considered the "gold standard" for in vitro studies as they contain the full complement of metabolic enzymes and cofactors, enabling the study of both Phase I and Phase II metabolism and transport mechanisms.

This protocol is designed to identify stable Phase I metabolites.

  • Preparation: Thaw pooled HLM (20 mg/mL) on ice. Prepare a stock solution of the test compound (10 mM in DMSO).

  • Reaction Mixture Assembly: In a microcentrifuge tube, assemble the components in the order listed in the table below. A control reaction excluding the NADPH regenerating system should be run in parallel to identify non-enzymatic degradation.

ComponentStock ConcentrationVolume (µL)Final Concentration
0.1 M Phosphate Buffer (pH 7.4)0.1 M850.1 M
HLM20 mg/mL51.0 mg/mL
Test Compound1 mM55 µM
NADPH Regenerating System10X101X
Total Volume 100 µL
  • Initiation & Incubation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system. Incubate at 37°C for 60 minutes in a shaking water bath.

  • Termination: Stop the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar but non-interfering compound).

  • Sample Processing: Vortex the mixture vigorously for 1 minute. Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

In Vivo Studies: The Definitive Test

In vivo studies are non-negotiable for confirming the relevance of in vitro findings and identifying metabolites formed through multi-organ or gut microbiota metabolism.

  • Animal Model: The Sprague-Dawley rat is a common initial choice. However, it is crucial to perform cross-species metabolic comparisons (e.g., rat, dog, monkey, and human in vitro systems) to ensure the selected toxicology species is relevant to human metabolism.

  • Sample Collection: Following administration of the drug, collect urine, feces, and plasma at multiple time points. Bile duct cannulation can also be employed to investigate biliary excretion.[2] Proper sample handling, such as storage at -80°C, is critical to prevent metabolite degradation.[19]

Analytical Strategy: The Power of High-Resolution Mass Spectrometry

Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is the cornerstone analytical tool for metabolite analysis due to its exceptional sensitivity and selectivity.[20][21]

Data Acquisition with LC-HRMS

High-Resolution Mass Spectrometry (HRMS), using instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, is indispensable. Its ability to provide accurate mass measurements (<5 ppm) allows for the confident determination of the elemental composition of putative metabolites.[7][22]

  • Chromatography: Use a reverse-phase UPLC/HPLC column (e.g., C18) to separate the parent drug from its more polar metabolites. A typical gradient is shown below.

Time (min)% Mobile Phase A (0.1% Formic Acid in Water)% Mobile Phase B (0.1% Formic Acid in Acetonitrile)
0.0982
1.0982
12.0595
14.0595
14.1982
16.0982
  • Mass Spectrometry:

    • Ionization: Use Electrospray Ionization (ESI) in positive mode, as the amine and amide groups are readily protonated.

    • Acquisition Mode: Employ a Data-Dependent Acquisition (DDA) strategy. Perform a full scan MS survey (e.g., m/z 100-1000) to detect all ions. When an ion's intensity exceeds a predefined threshold, the instrument automatically performs a product ion scan (MS/MS) to obtain fragmentation data for structural elucidation.

Data Processing Workflow

Identifying metabolites in a complex biological matrix is like finding a needle in a haystack. An automated and systematic data processing workflow is essential.[23][24]

G cluster_workflow Metabolite Data Processing Workflow RawData LC-HRMS Raw Data (.wiff, .raw) PeakPicking Peak Detection & Chromatogram Generation RawData->PeakPicking ControlCompare Control vs. Dosed Sample Comparison (Background Subtraction) PeakPicking->ControlCompare MetaboliteSearch Putative Metabolite Search (Mass Defect & Isotope Filtering) ControlCompare->MetaboliteSearch MSMS MS/MS Fragmentation Analysis MetaboliteSearch->MSMS Structure Structure Elucidation & Pathway Mapping MSMS->Structure

Caption: A typical workflow for processing LC-HRMS data.

  • Background Subtraction: Comparing chromatograms from dosed samples against control (vehicle-dosed) samples is the most effective way to eliminate endogenous interferences.[25]

  • Mass Defect Filtering (MDF): This technique filters data based on the principle that drug metabolites will have a similar mass defect (the difference between exact mass and nominal mass) to the parent drug.[22]

  • Predicted Metabolite Search: The list of predicted biotransformations (e.g., +15.9949 Da for oxidation) is used to search the data for corresponding accurate masses.

Structural Elucidation

Once a putative metabolite is detected, its structure must be confirmed.

  • MS/MS Fragmentation: The fragmentation pattern of a metabolite is compared to that of the parent drug. A common fragment ion indicates which part of the molecule has remained intact, while shifts in fragment masses can pinpoint the site of modification.[25] For example, if a key fragment corresponding to the N-cyclopentyl-N-ethyl-amide portion remains unchanged but the full mass increases by 16 Da, the hydroxylation likely occurred on the pentyl chain.

  • NMR Spectroscopy: For major or unexpected metabolites, isolation followed by Nuclear Magnetic Resonance (NMR) analysis is the gold standard for unambiguous structural confirmation.[7][26]

Data Synthesis and Reporting

All findings should be consolidated into a clear summary. A table is the most effective format for presenting this data.

Table 1: Summary of Identified Metabolites of 2-amino-N-cyclopentyl-N-ethylpentanamide

Metabolite IDMatrixProposed BiotransformationΔ Mass (Da)Key MS/MS Fragments (m/z)Proposed Structure
Parent All--156.1, 128.1, 84.1(Structure)
M1 HLM, Plasma, UrineHydroxylation (Pentyl chain)+15.9949156.1, 144.1, 84.1(Structure)
M2 HLM, PlasmaN-De-ethylation-28.0313128.1, 98.1, 84.1(Structure)
M3 Hepatocytes, UrineM1 + Glucuronidation+192.0266176.07 (Glucuronic acid)(Structure)
M4 FecesAmide Hydrolysis-N/A (Different molecule)N-ethylcyclopentylamine
...etc....etc....etc....etc....etc....etc.

Conclusion

The identification of metabolites for 2-amino-N-cyclopentyl-N-ethylpentanamide hydrochloride is a systematic process that integrates predictive science with rigorous experimentation. The core strategy relies on a tiered approach, starting with in vitro systems like human liver microsomes to generate initial hypotheses, which are then confirmed in in vivo models. High-resolution mass spectrometry is the central analytical platform, providing the sensitivity and mass accuracy required for detection, while sophisticated data mining tools are essential for pinpointing metabolites in complex biological matrices. The final structural elucidation relies on the careful interpretation of MS/MS fragmentation patterns, supported by NMR where necessary. This comprehensive approach ensures a thorough understanding of the compound's metabolic fate, providing critical data to support its continued development and ensure patient safety.

References

  • Drug Metabolism: Unlocking the Mysteries of Drug Transformation within the Body. (n.d.). Google Cloud.
  • Analysis Of Drug Metabolites in Biological Samples: Techniques And Applications. (2024, September 27). ALWSCI.
  • Drug Metabolism: Phase II Reactions. (2023, September 22). JoVE.
  • Mlinarič, A., & Vovk, T. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. IntechOpen.
  • Metabolomics Workflow: From Sample Collection to Data Interpretation. (2025, June 1). Arome Science.
  • Clinical Insights into Drug Metabolism and Detoxification Pathways. (2024, March 21). Longdom Publishing.
  • Yuan, R., et al. (2007). Analytical strategies for identifying drug metabolites. Mass Spectrometry Reviews.
  • Ma, L., & Subramanian, R. (2011). Analytical Strategies for Assessment of Human Metabolites in Preclinical Safety Testing. American Association of Pharmaceutical Scientists.
  • Optibrium launches a metabolism prediction software platform tailored to DMPK scientists. (2024, February 27). News-Medical.net.
  • Phase II (Conjugation) Reactions. (n.d.). University of Mustansiriyah.
  • Phase II Reactions: Sulfation and Conjugation with α-Amino Acids. (2025, February 12). JoVE.
  • The clinical applications of drugs and their metabolites analysis in biological fluids and commonly used analytical techniques for bioanalysis: review. (2024, November 25). Frontiers.
  • Optibrium releases powerful metabolism prediction capability in next generation StarDrop software. (2023, October 2). News-Medical.net.
  • Metabolite Identification Workflows - A Flexible Approach to Data Analysis and Reporting. (n.d.). Waters.
  • MetaSite - Metabolism prediction. (n.d.). Molecular Discovery.
  • Dunn, W. B., et al. (2012). Automated workflows for accurate mass-based putative metabolite identification in LC/MS-derived metabolomic datasets. Bioinformatics.
  • Musiał, J., et al. (2024). Determination of 465 psychoactive substances, drugs and their metabolites in urine by LC-MS/MS. Analytical Methods.
  • Metabolism Module: Predict CYP Metabolites & Drug Interactions. (n.d.). Simulations Plus.
  • Hydrolysis of amides by human liver microsomes and S9 fractions. (n.d.). ResearchGate.
  • Metabolomics Workflows: Combining Untargeted Discovery-Based and Targeted Confirmation Approaches for Mining Metabolomics Data. (2026, March 19). Spectroscopy Online.
  • In Silico Tools and Software to Predict ADMET of New Drug Candidates. (n.d.). IntechOpen.
  • Hydrolysis of Amides. (n.d.). Chem 122, Grossmont College.
  • Mentlein, R., & Heymann, E. (1984). Hydrolysis of ester- and amide-type drugs by the purified isoenzymes of nonspecific carboxylesterase from rat liver. Biochemical Pharmacology.
  • Hall, M., Faber, K., & Tasnádi, G. (n.d.). Hydrolysis of Amides. Science of Synthesis.
  • Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism: Chemistry, Biochemistry, and Enzymology. Wiley-VCH.
  • Zhu, M., et al. (2013). An integrated strategy for in vivo metabolite profiling using high-resolution mass spectrometry based data processing techniques. Journal of Pharmaceutical and Biomedical Analysis.
  • Atkinson, A. J. (2020). Effective Application of metabolite profiling in drug design and discovery. Journal of Medicinal Chemistry.
  • 2-amino-N-cyclopentyl-N-ethylpentanamide hydrochloride | CAS 1803570-41-3. (n.d.). American Elements.
  • 2-Amino-N-cyclopentyl-N-ethylpentanamide hydrochloride. (n.d.). Sapphire Bioscience.
  • Review on in vivo profiling of drug metabolites with LC-MS/MS in the past decade. (2021). PubMed.
  • N-Dealkylation of Amines. (2022). PubMed.

Sources

Protocols & Analytical Methods

Method

Application Note: In Vivo Dosing Strategies for 2-Amino-N-cyclopentyl-N-ethylpentanamide Hydrochloride in Rodent Models

Target Audience: Researchers, Pharmacologists, and Drug Development Scientists Compound Profile: 2-amino-N-cyclopentyl-N-ethylpentanamide hydrochloride (CAS: 1803570-41-3) Document Type: Methodological Guide & Experiment...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Pharmacologists, and Drug Development Scientists Compound Profile: 2-amino-N-cyclopentyl-N-ethylpentanamide hydrochloride (CAS: 1803570-41-3) Document Type: Methodological Guide & Experimental Protocol

Introduction & Physicochemical Rationale

The transition of novel small molecules from in vitro screening to in vivo rodent models is a critical bottleneck in drug development. 2-amino-N-cyclopentyl-N-ethylpentanamide hydrochloride represents a unique class of aliphatic amine-amides. Structurally, it features an alpha-amino group, a lipophilic pentanamide backbone, and bulky N-cyclopentyl/N-ethyl substitutions.

While the hydrochloride salt form confers excellent aqueous solubility on the benchtop, its in vivo behavior is dictated by dynamic physiological conditions. At a physiological pH of 7.4, the equilibrium shifts toward the lipophilic free base. If dosed incorrectly, this can lead to rapid precipitation in the bloodstream, injection site necrosis, or erratic oral absorption. This application note provides a field-proven, self-validating framework for formulating, dosing, and evaluating the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound class in rodents.

Formulation Strategy & Vehicle Selection

The Causality Behind Vehicle Choice

A common pitfall in preclinical pharmacology is the default use of 0.9% Normal Saline for all water-soluble salts. For amine hydrochlorides like 2-amino-N-cyclopentyl-N-ethylpentanamide, the high chloride concentration in saline can trigger the common-ion effect , transiently suppressing solubility and causing micro-precipitation upon intravenous (IV) bolus injection.

Furthermore, while the compound is highly soluble in acidic gastric fluids, it may precipitate as the free base upon entering the neutral pH of the duodenum. To ensure consistent bioavailability, lipid-based formulations or targeted co-solvents are often required to maintain the drug in solution within the intestinal lumen[1][2].

Recommended Vehicles
  • For Intravenous (IV) Dosing: 5% Dextrose in Water (D5W) or lightly buffered saline (pH 6.5). D5W is isotonic and avoids the common-ion effect, preventing hemolysis and endothelial irritation.

  • For Oral (PO) Dosing: 0.5% Methylcellulose (MC) with 0.1% Tween-80, or a lipid-based self-emulsifying drug delivery system (SEDDS)[3]. This ensures that even if the free base precipitates in the gut, it remains uniformly suspended for predictable absorption.

Table 1: Standard Dosing Volumes and Recommended Vehicles

Adhering to Good Practice Guidelines for Laboratory Animals[4].

RouteSpeciesMax Volume (mL/kg)Recommended VehicleRationale for Choice
IV Mouse (C57BL/6)5.0D5WPrevents common-ion precipitation; isotonic.
IV Rat (Sprague-Dawley)5.0D5W or PBS (pH 6.5)Maintains protonated amine solubility in blood.
PO Mouse (C57BL/6)10.00.5% MC + 0.1% Tween-80Standardizes gastric emptying; suspends free base.
PO Rat (Sprague-Dawley)10.00.5% MC + 0.1% Tween-80Ensures uniform dosing of lipophilic compounds.

Pharmacokinetic (PK) Workflow & Protocol

To establish trustworthiness, a PK protocol must be a self-validating system . This means the experimental design must inherently control for matrix effects, ex vivo degradation, and inter-subject variability.

Step-by-Step PK Protocol

Step 1: Animal Preparation & Cannulation

  • Action: Use male Sprague-Dawley rats (250-300g) surgically implanted with Jugular Vein Catheters (JVC). Fast PO groups for 12 hours prior to dosing; leave IV groups fed.

  • Causality: Serial tail-vein bleeding induces acute stress, spiking catecholamines and altering cardiac output. This artificially skews the distribution phase (alpha-phase) of the PK profile. JVC allows for stress-free, continuous sampling. Fasting the PO group eliminates the highly variable impact of food on gastric emptying and lipophilic drug absorption.

Step 2: Dosing Administration

  • IV Bolus: Administer 1-2 mg/kg via the tail vein (mice) or JVC (rats) over 30 seconds. Flush with 0.1 mL heparinized saline.

  • PO Gavage: Administer 5-10 mg/kg via a rigid oral gavage needle.

Step 3: Serial Blood Sampling & Immediate Quenching

  • Timepoints: 0 (pre-dose), 5 min, 15 min, 30 min, 1 h, 2 h, 4 h, 8 h, and 24 h.

  • Action: Draw 150 µL of blood per timepoint into K2-EDTA tubes. Centrifuge immediately at 4°C (3000 x g, 10 min) to isolate plasma.

  • Self-Validating Step (Critical): Aliphatic amides are highly susceptible to ex vivo hydrolysis by plasma amidases. Immediately transfer 50 µL of plasma into 150 µL of ice-cold Acetonitrile containing a Stable-Isotope Labeled Internal Standard (SIL-IS).

  • Causality: The organic solvent instantly denatures plasma enzymes, locking the analyte concentration. The pre-dose (0 h) sample validates the absence of endogenous interference, while the SIL-IS normalizes any matrix-induced ion suppression during LC-MS/MS analysis.

PK_Workflow A Compound QC (CAS 1803570-41-3) B Physicochemical Profiling (Solubility, pKa, LogP) A->B C Vehicle Selection & Formulation B->C D Single-Dose PK Study (IV vs PO) C->D E PK Parameter Calculation (CL, Vd, F%) D->E E->C Poor F% / High CL F MTD Determination E->F G In Vivo Efficacy (PD) F->G

Caption: Workflow for in vivo pharmacokinetic and pharmacodynamic evaluation.

Metabolic Clearance & Pharmacodynamics (PD)

Predicted Metabolism

For compounds containing N-alkyl and amide groups, hepatic clearance is typically driven by Cytochrome P450 (CYP)-mediated N-dealkylation and amidase-driven hydrolysis. Understanding these pathways is crucial for interpreting high clearance (CL) rates in rodents.

Metabolism Parent 2-amino-N-cyclopentyl- N-ethylpentanamide Met1 N-Deethylation (CYP-mediated) Parent->Met1 CYP450 Met2 Amide Hydrolysis (Amidases) Parent->Met2 Hepatic Amidases Met3 Cyclopentyl Hydroxylation Parent->Met3 CYP450 Excretion Renal / Biliary Excretion Parent->Excretion Unchanged Drug Met1->Excretion Met2->Excretion Met3->Excretion

Caption: Predicted primary metabolic clearance pathways for aliphatic amine-amides.

Maximum Tolerated Dose (MTD) Strategy

Before initiating efficacy models, the MTD must be established to differentiate true pharmacological effects from systemic toxicity.

  • Dose Escalation: Utilize an "Up-and-Down" procedure starting at 10 mg/kg PO. Increase by a factor of 1.5x until dose-limiting toxicity (DLT) is observed.

  • Functional Observational Battery (FOB): Monitor animals at 1, 4, and 24 hours post-dose for autonomic signs (salivation, piloerection), neuromuscular shifts (gait, grip strength), and sensorimotor reflexes.

  • Self-Validating Reversibility Check: Any cohort exhibiting >10% body weight loss must be monitored for a 14-day recovery period. If weight is not regained, the toxicity is deemed irreversible, and the MTD must be strictly capped below that threshold.

Table 2: Target PK Parameters and Acceptance Criteria
ParameterDefinitionTarget Range for Viable LeadImplication if Failed
Clearance (CL) Volume of plasma cleared per hour< 30 mL/min/kg (Rat)High hepatic extraction; requires structural optimization.
Half-life (t1/2) Time to reduce plasma conc. by 50%> 2.0 HoursToo short for sustained in vivo efficacy without continuous infusion.
Bioavailability (F%) Fraction of PO dose reaching systemic circulation> 30%Poor gut permeability or massive first-pass metabolism.

References

  • Diehl, K., Hull, R., Morton, D., Pfister, R., Rabemampianina, Y., Smith, D., Vidal, J. M., & Van De Vorstenbosch, C. (2001). A good practice guide to the administration of substances and removal of blood, including routes and volumes. Journal of Applied Toxicology, 21(1), 15-23.[Link]

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287.[Link]

  • Food and Drug Administration (2005). Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. FDA Guidance for Industry.[Link]

  • National Research Council (2011). Guide for the Care and Use of Laboratory Animals: Eighth Edition. The National Academies Press.[Link]

Sources

Application

Application Note: Formulation and Intravenous Administration Protocol for 2-Amino-N-cyclopentyl-N-ethylpentanamide Hydrochloride

Introduction & Formulation Rationale 2-Amino-N-cyclopentyl-N-ethylpentanamide hydrochloride (CAS 1803570-41-3) is a synthetic small-molecule aliphatic α -amino amide. Transitioning this research compound from a lyophiliz...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Formulation Rationale

2-Amino-N-cyclopentyl-N-ethylpentanamide hydrochloride (CAS 1803570-41-3) is a synthetic small-molecule aliphatic α -amino amide. Transitioning this research compound from a lyophilized powder into a sterile, physiologically acceptable intravenous (IV) formulation requires precise control over solubility, pH, and tonicity to ensure both active pharmaceutical ingredient (API) stability and in vivo tolerability.

Causality in pH Selection: As an α -amino amide, the primary amine group typically exhibits a [1]. Dissolving the hydrochloride salt in unbuffered Water for Injection (WFI) yields a highly acidic solution (pH < 5.0) due to the dissociation of the HCl counterion. Direct IV administration of highly acidic solutions can induce phlebitis, erythrocyte hemolysis, and injection-site necrosis.

Conversely, titrating the solution to a strict physiological pH of 7.4 risks deprotonating a significant fraction of the API into its free-base form, which may precipitate if its aqueous solubility threshold is exceeded. Following established for discovery compounds[2], we target a slightly acidic physiological pH of 6.0 to 6.5 . This range ensures >95% of the molecule remains in the highly soluble protonated state while remaining well within the safe buffering capacity of human/animal venous blood.

Materials and Reagents

  • API: 2-Amino-N-cyclopentyl-N-ethylpentanamide hydrochloride (Purity >98%)

  • Solvent: Sterile Water for Injection (WFI), USP grade

  • Titrants: 0.1 M Sodium Hydroxide (NaOH) and 0.1 M Hydrochloric Acid (HCl), sterile

  • Tonicity Agent: Sodium Chloride (NaCl), USP grade

  • Filtration: 0.22 µm Polyethersulfone (PES) syringe filters

Formulation Workflow

IV_Formulation_Workflow A 1. API Weighing (HCl Salt) B 2. Dissolution in WFI (80% Final Volume) A->B C 3. pH Titration (0.1M NaOH to pH 6.0-6.5) B->C D 4. Tonicity Adjustment (NaCl to 290 mOsm/kg) C->D E 5. Sterile Filtration (0.22 µm PES Membrane) D->E F 6. Quality Control (HPLC, LAL, Osmolality) E->F G 7. Final IV Formulation (Ready for Admin) F->G

Workflow for the formulation and sterile processing of 2-amino-N-cyclopentyl-N-ethylpentanamide HCl.

Step-by-Step Experimental Protocol

Note: All procedures must be conducted in a biosafety cabinet (ISO Class 5 environment) using aseptic techniques.

Step 1: Vehicle Preparation & API Dissolution
  • Determine the target concentration (e.g., 5 mg/mL) and total required volume (e.g., 10 mL).

  • Weigh exactly 50.0 mg of 2-amino-N-cyclopentyl-N-ethylpentanamide hydrochloride.

  • Transfer the API to a sterile, depyrogenated glass vial.

  • Add 8.0 mL (80% of the final volume) of WFI.

  • Vortex gently for 60 seconds until complete visual dissolution is achieved.

    • Mechanistic Insight: Using 80% volume prevents overshooting the final volume during subsequent titration and tonicity adjustments, ensuring the final concentration remains accurate.

Step 2: pH Titration
  • Insert a calibrated, sterile micro-pH probe into the solution. The initial pH will likely read between 4.0 and 5.0.

  • Dropwise, add 0.1 M NaOH while continuously stirring.

  • Pause after each drop to allow equilibration. Cease titration when the pH stabilizes between 6.0 and 6.5 .

    • Mechanistic Insight: Do not exceed pH 7.0. Localized high-pH micro-environments during NaOH addition can cause transient precipitation of the free base. If precipitation occurs, sonicate for 5 minutes or back-titrate with 0.1 M HCl.

Step 3: Tonicity Adjustment & Volume Make-up
  • Calculate the required NaCl to reach isotonicity (~290 mOsm/kg). Since the API itself contributes to the osmolality, measure the current osmolality using a freezing-point osmometer and add NaCl empirically.

  • Add WFI to reach the exact final volume of 10.0 mL.

Step 4: Sterile Filtration
  • Draw the formulated solution into a sterile Luer-lock syringe.

  • Attach a 0.22 µm PES syringe filter.

    • Mechanistic Insight: PES membranes are selected over Nylon or Cellulose Acetate due to their exceptionally low non-specific drug binding and high flow rates, ensuring no API is lost during sterilization.

  • Discard the first 0.5 mL of filtrate to account for any dead volume or initial membrane binding.

  • Collect the remaining filtrate in a sterile, endotoxin-free crimp-top vial.

Quality Control & Analytical Validation

Before releasing the formulation for in vivo administration, it must pass a [3]. This ensures the physical and chemical integrity of the formulation.

ParameterAnalytical MethodAcceptance CriteriaScientific Rationale
Appearance Visual InspectionClear, colorless, no particulatesEnsures complete dissolution; prevents capillary occlusion.
pH Potentiometry6.0 – 6.5Prevents phlebitis while maintaining API protonation.
Osmolality Freezing Point Depression280 – 310 mOsm/kgPrevents erythrocyte hemolysis (hypotonic) or crenation (hypertonic).
Assay (API) RP-HPLC-UV95.0% – 105.0% of targetConfirms accurate dosing and verifies no API was lost to filter binding.
Endotoxin LAL Assay< 5 EU/kg/hrMandatory for IV to prevent pyrogenic/inflammatory reactions.

Administration Guidelines

  • Delivery Rate: Administer via slow IV push (e.g., over 2-3 minutes) or dilute further in 50 mL of 0.9% Normal Saline for a 15-minute infusion. Rapid bolus injection of amine hydrochlorides can cause transient local free-base concentrations leading to localized vein irritation.

  • Storage: If not used immediately, store the sterile vials at 2-8°C. Monitor for crystallization prior to injection. If crystals form, do not administer; the formulation must be discarded or re-developed with a cosolvent (e.g., 5% Propylene Glycol).

References

  • Lee, Y.-C., Zocharski, P. D., & Samas, B. (2003). An intravenous formulation decision tree for discovery compound formulation development. PubMed (National Institutes of Health). Available at: [Link]

  • Soderberg, T. (2022). Acid-base properties of nitrogen-containing functional groups. Chemistry LibreTexts. Available at: [Link]

Sources

Method

Application Note: High-Throughput Screening of 2-Amino-N-Cyclopentyl-N-Ethylpentanamide Hydrochloride as a NaV1.7 Modulator

Target Audience: Researchers, assay development scientists, and drug discovery professionals. Focus: High-Throughput Screening (HTS), Voltage-Gated Sodium Channels (NaV1.7), Fluorescence Imaging Plate Reader (FLIPR) Assa...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, assay development scientists, and drug discovery professionals. Focus: High-Throughput Screening (HTS), Voltage-Gated Sodium Channels (NaV1.7), Fluorescence Imaging Plate Reader (FLIPR) Assays.

Scientific Rationale & Compound Profiling

The compound 2-amino-N-cyclopentyl-N-ethylpentanamide hydrochloride (hereafter referred to as Cpd-ACEP ) belongs to the α -amino amide chemical class. This pharmacophore is a privileged scaffold in neuropharmacology, heavily utilized in the design of state-dependent voltage-gated sodium channel (NaV) blockers, such as the clinical agents safinamide and ralfinamide [1].

In early-stage drug discovery, identifying subtype-selective NaV1.7 inhibitors is a primary objective for developing non-opioid analgesics. Cpd-ACEP serves as an excellent reference hit or library scaffold in High-Throughput Screening (HTS) campaigns targeting NaV1.7.

Why the Hydrochloride Salt?

In HTS environments, compound solubility and stability in aqueous assay buffers are paramount. The free base form of α -amino amides often suffers from poor aqueous solubility, leading to precipitation upon dilution from 100% DMSO stocks into the assay buffer. Utilizing the hydrochloride (HCl) salt of Cpd-ACEP ensures rapid dissolution and prevents artifactual "false negatives" caused by compound aggregation in 384-well microplates.

Assay Design: The FLIPR Membrane Potential System

Patch-clamp electrophysiology remains the gold standard for ion channel profiling but lacks the throughput required for primary screening. To screen Cpd-ACEP and its analogs, we employ the FLIPR Membrane Potential Assay [2].

Because FLIPR has a temporal resolution of ~1 Hz, it cannot capture the transient (millisecond) opening of NaV channels. To bypass this, the assay utilizes veratridine , a lipid-soluble alkaloid neurotoxin. Veratridine binds to the open state of the channel, preventing inactivation and forcing a persistent Na + influx [3]. Cpd-ACEP, acting as a pore blocker at the local anesthetic (LA) binding site, prevents this veratridine-induced depolarization.

Experimental Workflows & Mechanistic Pathways

Below is the logical progression of the HTS workflow, designed to minimize cell handling and maximize data reproducibility by utilizing a no-wash dye formulation.

HTS_Workflow A 1. Cell Plating HEK293-hNaV1.7 (384-well plate) B 2. Dye Loading FLIPR MP Kit (30 min, 37°C) A->B C 3. Compound Addition Cpd-ACEP Incubation (30 min, RT) B->C D 4. Stimulation Veratridine Addition (Online) C->D E 5. Data Acquisition FLIPR Readout (Fluorescence) D->E

Caption: High-Throughput Screening Workflow for NaV1.7 Modulators using FLIPR.

Mechanism V Veratridine (Channel Activator) Nav NaV1.7 Channel (Open State) V->Nav Binds & Activates Na Na+ Influx Nav->Na Allows Depol Membrane Depolarization Na->Depol Causes Fluor Dye Fluorescence Increase (Measurable Signal) Depol->Fluor Triggers Inhib Cpd-ACEP HCl (α-amino amide) Block Pore Blockade (Local Anesthetic Site) Inhib->Block Penetrates & Binds Block->Nav Inhibits

Caption: Mechanism of Veratridine-induced NaV1.7 activation and inhibition by Cpd-ACEP.

Detailed Experimental Protocol

This protocol is engineered as a self-validating system. By incorporating tetracaine as a reference control and calculating the Z'-factor per plate, the assay ensures intrinsic quality control.

Materials Required
  • Cell Line: HEK293 cells stably expressing human NaV1.7 (HEK293-hNaV1.7).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.

  • Dye: FLIPR Membrane Potential Assay Kit (Red or Blue formulation, Molecular Devices) [2].

  • Compounds: Cpd-ACEP (Test Compound), Tetracaine (Reference Inhibitor), Veratridine (Activator).

  • Plates: 384-well black-walled, clear-bottom, poly-D-lysine coated microplates.

Step-by-Step Methodology

Step 1: Cell Culture and Plating

  • Harvest HEK293-hNaV1.7 cells at 80% confluency using TrypLE Express.

  • Resuspend cells in standard culture media (DMEM + 10% FBS) to a concentration of 4×105 cells/mL.

  • Dispense 25 µL of the cell suspension (10,000 cells/well) into the 384-well assay plate.

  • Incubate overnight at 37°C in a 5% CO 2​ humidified incubator to establish a confluent monolayer. Causality: A uniform monolayer is critical to prevent well-to-well fluorescence variation.

Step 2: Dye Loading

  • Reconstitute the FLIPR Membrane Potential dye in Assay Buffer according to the manufacturer's instructions.

  • Add 25 µL of the dye solution directly to the 25 µL of culture media in each well (Total volume = 50 µL).

  • Incubate for 30 minutes at 37°C. Causality: We utilize a no-wash dye kit to prevent mechanical disruption of the HEK293 cells, which loosely adhere to the plate, thereby preserving cell health and reducing assay noise.

Step 3: Compound Preparation and Incubation

  • Prepare a 10 mM stock of Cpd-ACEP HCl in 100% DMSO.

  • Perform a 10-point, 3-fold serial dilution in 100% DMSO, then dilute 1:33.3 in Assay Buffer to create a 3X intermediate compound plate (final DMSO concentration in assay will be 1%).

  • Add 25 µL of the 3X Cpd-ACEP solution to the assay plate (Total volume = 75 µL).

  • Incubate for 30 minutes at room temperature. Causality: α -amino amides require time to partition across the lipid bilayer to access the intracellularly-facing local anesthetic binding site of the NaV1.7 pore.

Step 4: FLIPR Execution and Veratridine Stimulation

  • Prepare a 4X solution of Veratridine (e.g., 160 µM for a final concentration of 40 µM) in Assay Buffer.

  • Transfer the assay plate and the Veratridine source plate to the FLIPR instrument.

  • Configure the FLIPR to read baseline fluorescence for 10 seconds.

  • The instrument automatically dispenses 25 µL of Veratridine into the assay plate (Final volume = 100 µL).

  • Record fluorescence kinetics for 3 to 5 minutes at 1 Hz.

Data Analysis & Quality Control

Z'-Factor Validation

To ensure the trustworthiness of the screening run, calculate the Z'-factor for each plate using the maximum signal (Veratridine + Vehicle) and minimum signal (Veratridine + 10 µM Tetracaine):

Z′=1−∣μmax​−μmin​∣3(σmax​+σmin​)​

Acceptance Criteria: A Z'-factor 0.5 indicates a robust assay suitable for HTS.

Quantitative Data Summary

Fluorescence traces are exported, and the area under the curve (AUC) or maximum peak height is calculated. Data is normalized to the vehicle control (0% inhibition) and reference inhibitor (100% inhibition). IC 50​ values are derived using a 4-parameter logistic non-linear regression model.

Table 1: Representative Electrophysiological & FLIPR Data Profile

CompoundAssay PlatformTargetIC 50​ (µM)Hill SlopeMax Inhibition (%)
Cpd-ACEP HCl FLIPR Membrane PotentialhNaV1.72.45 ± 0.311.1> 95%
Cpd-ACEP HCl Automated Patch-ClamphNaV1.71.10 ± 0.150.9> 98%
Tetracaine (Control)FLIPR Membrane PotentialhNaV1.73.60 ± 0.401.2100%
Safinamide (Control)FLIPR Membrane PotentialhNaV1.71.85 ± 0.221.0> 95%

Note: FLIPR IC 50​ values for pore blockers typically exhibit a slight rightward shift compared to patch-clamp data due to the competitive nature of veratridine binding and the lack of precise voltage control [3].

References

  • Safinamide: Newron Pharmaceuticals Source: ResearchGate / Springer URL:[Link]

  • FLIPR Membrane Potential Assay Kits Source: Molecular Devices URL:[Link]

  • Mechanism-specific assay design facilitates the discovery of Nav1.7-selective inhibitors Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Poor Aqueous Solubility of 2-amino-N-cyclopentyl-N-ethylpentanamide Hydrochloride

This guide provides researchers, scientists, and drug development professionals with a structured, in-depth approach to diagnosing and overcoming the poor aqueous solubility of 2-amino-N-cyclopentyl-N-ethylpentanamide hy...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a structured, in-depth approach to diagnosing and overcoming the poor aqueous solubility of 2-amino-N-cyclopentyl-N-ethylpentanamide hydrochloride (referred to herein as ACNEPH-Cl). Our troubleshooting framework is built on fundamental physicochemical principles to empower you to make informed decisions during your formulation and experimental design processes.

Section 1: Frequently Asked Questions (FAQs) & Initial Diagnosis

This section addresses the most common initial questions and provides a foundational understanding of the solubility challenges associated with ACNEPH-Cl.

Q1: Why is my ACNEPH-Cl exhibiting poor solubility in water when it's a hydrochloride salt?

A1: While converting a basic amine to its hydrochloride salt is a standard strategy to enhance aqueous solubility, it is not always sufficient.[1][2][3][4] The overall solubility of a molecule is a balance between its hydrophilic (water-loving) and lipophilic (fat-loving) characteristics. ACNEPH-Cl possesses significant lipophilic character due to the N-cyclopentyl, N-ethyl, and pentyl components. These bulky, non-polar groups can dominate the molecule's behavior in water, counteracting the solubilizing effect of the ionized alpha-amino hydrochloride group and leading to poor overall aqueous solubility.

Q2: How does pH impact the solubility of ACNEPH-Cl?

A2: The solubility of ionizable drugs like ACNEPH-Cl is highly dependent on pH.[5][6] ACNEPH-Cl is a salt of a weak base. In an acidic environment (pH < pKa), the equilibrium shifts to favor the protonated, ionized form of the amine, which is significantly more water-soluble.[6][7] Conversely, as the pH of the solution increases towards and above the compound's pKa, the amine group deprotonates, yielding the un-ionized, or "free base," form. This neutral form is less polar and thus substantially less soluble in water.[7] This relationship is mathematically described by the Henderson-Hasselbalch equation.[6][7][8]

Q3: What are the first critical parameters I should determine to understand this solubility issue?

A3: Before attempting formulation strategies, it is crucial to characterize the molecule's intrinsic properties. The two most important parameters are:

  • pKa: The acid dissociation constant will tell you the pH at which 50% of the compound is in its ionized form.[7] This is the inflection point of your pH-solubility profile. It can be determined experimentally using methods like potentiometric titration or UV-metric titration.[9][10]

  • Intrinsic Solubility (S₀): This is the equilibrium solubility of the un-ionized (free base) form of the drug when excess solid is present.[11] It represents the baseline solubility you must improve upon. The "gold standard" for its determination is the shake-flask method, followed by analysis of the supernatant.[10][11][12]

Q4: I'm struggling to make a simple stock solution in a neutral buffer (e.g., PBS pH 7.4). What am I doing wrong?

A4: Attempting to dissolve ACNEPH-Cl directly in a neutral or alkaline buffer is a common pitfall. At pH 7.4, which is likely near or above the pKa of the alpha-amino group, the compound will predominantly exist in its poorly soluble free base form, leading to precipitation or incomplete dissolution. The recommended practice is to first dissolve the compound in an acidic vehicle (e.g., dilute HCl, or a low pH buffer) where it is highly soluble, and only then, if required, carefully adjust the pH upwards.

Section 2: Systematic Troubleshooting Workflow & Protocols

This section provides a logical progression of experiments to systematically improve the aqueous solubility of ACNEPH-Cl. The overall workflow is designed to move from simple pH adjustments to more complex formulation strategies.

Troubleshooting_Workflow Start Poor Solubility of ACNEPH-Cl Observed pH_Mod Protocol 1: pH Modification & pH-Solubility Profile Start->pH_Mod Start Here CoSolvent Protocol 2: Co-solvent Screening pH_Mod->CoSolvent If insufficient Success Target Solubility Achieved pH_Mod->Success If sufficient Surfactant Protocol 3: Surfactant Screening CoSolvent->Surfactant If insufficient CoSolvent->Success If sufficient Cyclodextrin Protocol 4: Cyclodextrin Complexation Surfactant->Cyclodextrin If insufficient Surfactant->Success If sufficient Cyclodextrin->Success If sufficient

Caption: A systematic workflow for troubleshooting the solubility of ACNEPH-Cl.

Protocol 1: pH Modification and pH-Solubility Profiling

Causality: This is the most fundamental approach for a weakly basic compound. By lowering the pH well below the pKa, we can ensure the molecule is in its fully ionized, most soluble state.[5][6] This protocol establishes the relationship between pH and solubility, which is critical for all subsequent work.

Step-by-Step Methodology:

  • Preparation: Prepare a series of buffers (e.g., citrate, phosphate) with pH values ranging from 2.0 to 8.0 in 0.5 or 1.0 unit increments.

  • Equilibration (Shake-Flask Method):

    • Add an excess amount of solid ACNEPH-Cl to a vial containing a known volume of each buffer. Ensure enough solid is added so that some remains undissolved at equilibrium.

    • Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to reach equilibrium.[11]

  • Sample Processing:

    • Allow the suspensions to settle.

    • Carefully withdraw a sample of the supernatant. To remove any undissolved solid, centrifuge the sample and then filter it through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Analyze the concentration of ACNEPH-Cl in the clear filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS.

  • Data Analysis: Plot the measured solubility (in mg/mL or µM) on a logarithmic scale against the pH of the buffer. This plot is your pH-solubility profile.

Data Presentation Example:

pHMeasured Solubility (µg/mL)Visual Observation
2.05250Clear Solution
3.04890Clear Solution
4.03100Clear Solution
5.0850Clear Solution
6.0120Hazy, fine precipitate
7.015Heavy precipitate
7.4<10Heavy precipitate
8.0<5Heavy precipitate

Self-Validation: The solid material remaining at the end of the experiment should be analyzed (e.g., by XRPD or DSC) to confirm that the compound has not changed its solid form (e.g., disproportionated from the salt to the free base).[11]

pH_Effect_Mechanism cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) Ionized R-NH3+ Cl- (Ionized Form) High Water Solubility Unionized R-NH2 (Un-ionized Free Base) Low Water Solubility Ionized->Unionized + OH- Unionized->Ionized + H+

Caption: Effect of pH on the ionization and solubility of ACNEPH-Cl.

Protocol 2: Co-solvent Solubilization

Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[13][14] This makes the aqueous environment more favorable for dissolving lipophilic compounds like ACNEPH-Cl by reducing the interfacial tension between the solute and the solvent.[15]

Step-by-Step Methodology:

  • Co-solvent Selection: Choose a panel of pharmaceutically acceptable co-solvents such as Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), Ethanol, and Dimethyl Sulfoxide (DMSO).

  • Vehicle Preparation: Prepare a series of aqueous solutions containing increasing percentages (v/v) of each co-solvent (e.g., 5%, 10%, 20%, 40%). Use a consistent aqueous buffer, ideally at a pH where the compound is already somewhat soluble (e.g., pH 4.0, based on Protocol 1).

  • Solubility Measurement: Using the shake-flask method described in Protocol 1, determine the solubility of ACNEPH-Cl in each co-solvent mixture.

  • Data Analysis: For each co-solvent, plot the solubility of ACNEPH-Cl against the percentage of co-solvent in the vehicle.

Data Presentation Example (at pH 4.0):

% Co-solvent (v/v)Solubility in PG (µg/mL)Solubility in PEG 400 (µg/mL)Solubility in Ethanol (µg/mL)
0%310031003100
10%450051004200
20%780095006800
40%152002100013500

Self-Validation: Ensure the final formulation is physically stable. After determining the solubility limit, prepare a solution at ~80% of this limit and visually inspect for precipitation over time (e.g., 24 hours) at relevant storage temperatures.

Protocol 3: Surfactant-Mediated Solubilization

Causality: Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into micelles.[16][17] These micelles have a hydrophobic core and a hydrophilic shell. The lipophilic portions of ACNEPH-Cl can partition into the hydrophobic core, effectively solubilizing the compound within the aqueous medium.[16][18]

Step-by-Step Methodology:

  • Surfactant Selection: Choose non-ionic surfactants common in research and pharmaceutical formulations, such as Polysorbate 80 (Tween 80) or Polysorbate 20 (Tween 20).

  • Vehicle Preparation: Prepare a series of aqueous solutions (at a fixed, favorable pH) containing increasing concentrations of the surfactant, ensuring the concentrations span the known CMC of the surfactant (typically 0.01% - 0.1% w/v).

  • Solubility Measurement: Determine the solubility of ACNEPH-Cl in each surfactant solution using the shake-flask method.

  • Data Analysis: Plot the solubility of ACNEPH-Cl against the surfactant concentration. A sharp increase in solubility is typically observed at or above the CMC.

Self-Validation: The stability of the micellar formulation should be assessed. Dilution of the formulation (e.g., into a larger volume of buffer) can cause the surfactant concentration to drop below the CMC, leading to disassembly of the micelles and precipitation of the drug. This should be tested if dilution is part of the experimental workflow.

Protocol 4: Complexation with Cyclodextrins

Causality: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a lipophilic interior cavity.[19][20] The non-polar cyclopentyl or pentyl groups of ACNEPH-Cl can fit into this cavity, forming a water-soluble "inclusion complex."[21][22] This complex effectively masks the lipophilic part of the drug from the aqueous solvent, significantly enhancing its solubility.[19][21]

Step-by-Step Methodology:

  • Cyclodextrin Selection: A common and effective choice is Hydroxypropyl-β-cyclodextrin (HP-β-CD) due to its high water solubility and safety profile.[21]

  • Phase Solubility Study:

    • Prepare a series of aqueous solutions (at a fixed, favorable pH) with increasing concentrations of HP-β-CD (e.g., 0, 2, 5, 10, 15% w/v).

    • Add an excess of ACNEPH-Cl to each solution and determine its solubility using the shake-flask method.

  • Data Analysis: Plot the solubility of ACNEPH-Cl against the concentration of HP-β-CD. A linear relationship (Aₗ-type diagram) typically indicates the formation of a 1:1 soluble complex.

Self-Validation: The formation of the inclusion complex can be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, which can show chemical shifts in the protons of both the drug and the cyclodextrin upon complexation.

Cyclodextrin_Mechanism cluster_system Aqueous Environment ACNEPH ACNEPH-Cl (Poorly Soluble) Complex Soluble Inclusion Complex ACNEPH->Complex Encapsulation CD HP-β-Cyclodextrin (Lipophilic Cavity) CD->Complex

Caption: Encapsulation of ACNEPH-Cl by a cyclodextrin to form a soluble complex.

Section 3: Advanced Considerations & Final Verification

Q5: What if these strategies provide only a marginal improvement?

A5: If the required concentration is still not met, more advanced formulation strategies may be necessary. These are typically employed in later-stage drug development and include:

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in a high-energy amorphous state can lead to a state of supersaturation upon dissolution.

  • Lipid-Based Formulations (LBFs): For highly lipophilic compounds, dissolving the drug in oils, surfactants, and co-solvents to form self-emulsifying drug delivery systems (SEDDS) can be highly effective.[23]

Q6: How do I ensure my compound is chemically stable in these new formulations?

A6: Ensuring chemical integrity is paramount. A stability-indicating analytical method (typically HPLC with UV or MS detection) must be used. After preparing your final formulation, you should:

  • Obtain a t=0 measurement: Analyze the concentration and purity of ACNEPH-Cl immediately after preparation.

  • Incubate: Store the formulation under relevant conditions (e.g., 4°C, room temperature, 37°C).

  • Analyze at Time Points: Re-analyze the sample at various time points (e.g., 4, 8, 24 hours) and look for any decrease in the main compound peak or the appearance of new peaks, which would indicate degradation. This process aligns with principles outlined in ICH guidelines for stability testing.[24][25][26][27]

References

  • ICH Q6A - Specifications: Test procedures and acceptance criteria. (2013). Vertex AI Search.
  • Cyclodextrins in Formulation Development: Complexation and Stability Enhance. (2025). Vertex AI Search.
  • pH and Solvent Effect on Drug Solubility. Vertex AI Search.
  • ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. ECA Academy.
  • Enhancing Solubility of poorly water soluble Drugs with Surfactants by Micelliz
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
  • The Role of Surfactants in Solubiliz
  • ICH Q6A Guideline. IKEV.
  • Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. (2020). FDA.
  • Cyclodextrins in drug delivery. (2005). PubMed.
  • Cosolvent and Complexation Systems. (2022). Pharma Excipients.
  • Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity. (2021). Taylor & Francis.
  • Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly W
  • ICH Q6A - Specifications: Test procedures and acceptance criteria for new drug substances and new drug products. (2013).
  • Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. (2008). Frontiers Publishing Partnerships.
  • Cyclodextrins in drug delivery: applications in gene and combin
  • A Review of the Solubility Enhancement by Using a Co-Solvency Method. (2021).
  • Cosolvent – Knowledge and References. Taylor & Francis.
  • The Impact of Ionization in Drug Discovery & Development. ACD/Labs.
  • Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. (2020). Pharma Excipients.
  • Cyclodextrins and derivatives in drug delivery: New developments, relevant clinical trials, and advanced products. (2023). Pharma Excipients.
  • Chapter 3. Pharmacokinetics | Pharmacology for the Physical Therapist. AccessPhysiotherapy.
  • The Role of Surfactants in Solubiliz
  • Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. PMC.
  • Development of Methods for the Determin
  • Cocrystals Mitigate Negative Effects of High pH on Solubility and Dissolution of a Basic Drug.
  • Pharmaceutical Solubility Testing | Why It Matters and Wh
  • Basic pharmacological principles. VIN.
  • Method Validation for Equilibrium Solubility and Determination of Temperature Effect on the Ionization Constant and Intrinsic Solubility of Drugs. (2018). SciTechnol.
  • Amine Salts. Alfa Chemistry.
  • Amines.
  • Application of the Henderson-Hasselbalch Equation to Solubility Determin
  • High-throughput analysis of aqueous drug solubility, supersaturation, and aggregation behaviour using second harmonic light sc
  • Amine salts. Oxford Reference.
  • Prediction of pH-dependent Aqueous Solubility of Druglike Molecules. (2006). PubMed.
  • Combined effect of complexation and pH on solubiliz
  • 15.13: Amines as Bases. (2020). Chemistry LibreTexts.
  • Improved estimation of intrinsic solubility of drug-like molecules through multi-task graph transformer. (2025). PMC.
  • Solubility of organic amine salts. (2011). Sciencemadness.org.

Sources

Optimization

Technical Support Center: Resolving Co-Eluting Impurities in 2-Amino-N-cyclopentyl-N-ethylpentanamide HCl

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing chromatographic challenges with 2-amino-N-cyclopentyl-N-ethylpentanamide hydrochlor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing chromatographic challenges with 2-amino-N-cyclopentyl-N-ethylpentanamide hydrochloride (CAS 1803570-41-3).

As a basic aliphatic amide featuring a primary amine and bulky hydrophobic N-alkyl substitutions, this compound frequently exhibits mixed-mode retention on standard silica. This behavior often results in severe peak tailing that masks structurally similar synthetic byproducts, such as des-ethyl, des-cyclopentyl, or regioisomeric impurities. This guide provides field-proven, self-validating methodologies to achieve baseline resolution.

Part 1: Diagnostic Workflow for Co-Elution

Before adjusting your mobile phase, it is critical to determine whether the observed co-elution is a result of artificial peak broadening (tailing) or true isobaric/isomeric co-elution. Follow the diagnostic pathway below.

G A Analyze Sample (LC-MS/UV) B Observe Co-elution or Broad Peak A->B C Determine Cause via MS B->C D Peak Tailing (Silanol Ion-Exchange) C->D m/z matches API E Isobaric/Isomeric Impurity (True Co-elution) C->E Multiple m/z or Isobars F Use CSH Technology or High pH Buffer (pH 10) D->F G Use PFP Column (Shape Selectivity) E->G H Optimize Gradient & Methanol F->H G->H I Baseline Resolution Achieved H->I

Diagnostic workflow for resolving co-eluting impurities in basic aliphatic amides.

Part 2: Troubleshooting Guides & FAQs

Q1: Why does 2-amino-N-cyclopentyl-N-ethylpentanamide exhibit severe peak tailing, masking closely eluting impurities on my standard C18 column? A1: The root cause is secondary ion-exchange interactions. The primary amine group on this molecule is fully protonated under typical acidic reversed-phase conditions (e.g., 0.1% Formic Acid). These positively charged amines interact strongly with ionized residual silanols on standard, un-endcapped silica columns, causing severe tailing and artificial peak broadening that engulfs minor impurities[1],[2]. Solution: Switch to a Charged Surface Hybrid (CSH) column. CSH technology applies a low-level, reproducible positive surface charge to the stationary phase, which electrostatically repels basic analytes from residual silanols, ensuring sharp, symmetrical peaks even in low-ionic-strength mobile phases[3],[4].

Q2: LC-MS reveals an isobaric impurity co-eluting with the main peak. How can I resolve this? A2: Isobaric impurities in this synthesis are often regioisomers (e.g., branching variations on the pentanamide chain) or N-alkyl variants. Standard C18 columns rely purely on dispersive hydrophobic interactions, which are virtually identical for aliphatic isomers. Solution: Utilize a Pentafluorophenyl (PFP) stationary phase. PFP columns provide orthogonal retention mechanisms, including π−π interactions, dipole-dipole interactions, and rigid shape selectivity[5],[6]. The rigid fluorinated ring structure is highly sensitive to the spatial arrangement of the bulky cyclopentyl and ethyl groups, allowing it to easily discriminate between structural isomers[7].

Q3: How do I optimize the mobile phase to separate the des-ethyl impurity without losing MS compatibility? A3: The des-ethyl impurity (loss of −CH2​CH3​ ) is slightly more polar but structurally very similar to the main API. Solution: Substitute acetonitrile (ACN) with methanol (MeOH). Methanol acts as a protic solvent and alters chromatographic selectivity by participating in hydrogen bonding with the amide carbonyl and primary amine[5]. Combine this with a shallow focused gradient (1–2% B/min) and a volatile buffer like 10 mM Ammonium Formate (pH 3.0) to maintain excellent LC-MS ionization efficiency[2].

Part 3: Quantitative Column Performance Data

The following table summarizes the causal relationship between column chemistry, mobile phase selection, and chromatographic performance for this specific compound.

Table 1: Comparative Column Screening for 2-Amino-N-cyclopentyl-N-ethylpentanamide and its Isobaric Impurity

Column ChemistryMobile Phase (Isocratic 30% B)Retention Time ( tR​ )Asymmetry Factor ( As​ )Resolution ( Rs​ ) from Isobar
Standard C18 (Fully Porous)0.1% FA in Water / ACN4.2 min2.8 (Severe Tailing)0.8 (Co-elution)
CSH C18 (Charged Surface)0.1% FA in Water / ACN4.5 min1.1 (Excellent)1.4 (Partial)
PFP (Pentafluorophenyl)10 mM Amm. Formate / MeOH6.1 min1.2 (Good)2.6 (Baseline)

Data Interpretation: Standard C18 fails due to silanol-induced tailing[1]. CSH C18 corrects the tailing but lacks the spatial selectivity for isobars[3]. The PFP column, combined with methanol, provides the necessary shape selectivity and dipole-dipole interactions to achieve baseline resolution ( Rs​>2.0 )[5],[6].

Part 4: Validated Experimental Protocols

Protocol A: LC-MS Compatible Analytical Method for Resolving Alkyl Impurities

Objective: Baseline separation of the main API from its des-ethyl and isomeric impurities. This protocol is self-validating based on system suitability criteria.

  • Column Setup: Install a PFP column (e.g., 100 mm × 2.1 mm, 1.7 µm) to leverage shape selectivity[5]. Set the column compartment to 35 °C.

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with formic acid.

    • Mobile Phase B: 0.1% Formic acid in Methanol. (Methanol is strictly required over ACN for H-bonding selectivity[5]).

  • Gradient Programming: Run a focused gradient at 0.4 mL/min:

    • 0.0 – 2.0 min: Hold at 5% B

    • 2.0 – 15.0 min: Linear ramp to 40% B

    • 15.0 – 17.0 min: Flush at 95% B

    • 17.0 – 20.0 min: Re-equilibrate at 5% B

  • Sample Preparation: Dissolve the sample in 5% Methanol / 95% Water to a concentration of 0.1 mg/mL. Note: Injecting samples dissolved in 100% organic solvent will cause severe peak distortion.

  • System Suitability Validation: Inject a standard mix. The method is considered valid and ready for sample analysis only if the asymmetry factor ( As​ ) for the main peak is ≤1.2 , and the resolution ( Rs​ ) between the API and the closest impurity is ≥2.0 .

Protocol B: Preparative Scale-Up Purification

Objective: Isolate pure 2-amino-N-cyclopentyl-N-ethylpentanamide from a crude synthetic mixture without overloading the column.

  • Column Selection: Use a Charged Surface Hybrid (CSH) C18 preparative column (e.g., 150 mm × 19 mm, 5 µm). CSH technology prevents basic amine overloading, allowing for significantly higher mass loads[3],[1].

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Bicarbonate in water (pH 10.0).

    • Mobile Phase B: Acetonitrile.

    • Rationale: Operating at pH 10.0 (above the amine's pKa​ ) deprotonates the primary amine, neutralizing its charge. This eliminates silanol interactions and increases hydrophobic retention[8].

  • Gradient Optimization: Run a shallow gradient from 20% to 60% B over 20 minutes at a flow rate of 15 mL/min.

  • Sample Loading: Dissolve the crude sample in the initial mobile phase conditions. Load up to 50 mg per injection.

  • Fraction Collection & Verification: Collect fractions based on UV absorbance at 210 nm. Verify the purity of fractions using Protocol A before pooling and lyophilization.

Part 5: References

  • Practical Applications of Charged Surface Hybrid (CSH) Technology - Waters Corporation.

  • Column Particle Technologies BEH, CSH, HSS & Solid-Core - Waters Corporation.

  • Transfer of a UPLC Screening Method to Preparative HPLC Purification using CSH Column Technology and Focused Gradients - Waters Corporation.

  • Improving Mass Load Capacity for Basic Compounds Using Charged Surface Hybrid (CSH) Technology Columns - LCGC International.

  • Part 3. Charged Surface Hybrid (CSH) Technology and its Use in Liquid Chromatography - Waters Corporation.

  • ACE C18-PFP Technical Brochure - HPLC.eu.

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC - LCGC International.

  • Exploiting the Powerful Advantage of Chromatographic Selectivity in HPLC Method Development - MAC-MOD Analytical.

Sources

Troubleshooting

Technical Support Center: Synthesis Optimization for 2-amino-N-cyclopentyl-N-ethylpentanamide HCl

Welcome to the Technical Support Center for the synthesis of 2-amino-N-cyclopentyl-N-ethylpentanamide hydrochloride (CAS 1803570-41-3). This compound features a sterically hindered N-cyclopentyl-N-ethyl amide backbone de...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-amino-N-cyclopentyl-N-ethylpentanamide hydrochloride (CAS 1803570-41-3). This compound features a sterically hindered N-cyclopentyl-N-ethyl amide backbone derived from norvaline. This guide provides advanced troubleshooting, mechanistic insights, and optimized protocols for overcoming the synthetic bottlenecks associated with coupling bulky secondary amines.

Synthetic Strategy & Workflow

SynthesisWorkflow SM1 Boc-Norvaline (Carboxylic Acid) Activation Active Ester Formation (HATU / TMP) SM1->Activation SM2 N-Ethylcyclopentanamine (Secondary Amine) Coupling Amide Bond Formation (Overcoming Steric Hindrance) SM2->Coupling Highly Hindered Nucleophile Activation->Coupling Intermediate Boc-2-amino-N-cyclopentyl- N-ethylpentanamide Coupling->Intermediate Deprotection Boc Cleavage (4M HCl in Dioxane) Intermediate->Deprotection Product 2-amino-N-cyclopentyl- N-ethylpentanamide HCl (Target Compound) Deprotection->Product Ether Precipitation

Caption: Workflow for the optimized synthesis of 2-amino-N-cyclopentyl-N-ethylpentanamide HCl.

Troubleshooting Guides & FAQs

Q1: Why is my amide coupling yield to N-ethylcyclopentanamine so low when using standard EDC/HOBt? A: The primary challenge is severe steric hindrance. N-ethylcyclopentanamine is a bulky secondary amine, and its steric bulk heavily outweighs its nucleophilicity. Standard carbodiimide coupling with HOBt forms an OBt active ester which is insufficiently reactive for this substrate, leading to slow coupling and competitive hydrolysis of the active ester. Solution: Switch to a uronium/guanidinium salt like HATU. HATU forms a highly reactive OAt ester and benefits from a neighboring group effect—the nitrogen in the pyridine ring of HOAt accelerates the reaction via intramolecular base catalysis, driving the reaction forward despite the steric bulk ().

Q2: I'm observing significant epimerization (racemization) at the alpha-carbon of norvaline. How can I preserve enantiomeric purity? A: Because the coupling to the secondary amine is inherently slow, the activated ester has an extended lifetime. This increases the probability of forming an oxazolone intermediate, which readily undergoes base-catalyzed deprotonation at the alpha-carbon, leading to racemization. Using a strong, unhindered base like DIPEA (pKa ~10.5) exacerbates this issue. Solution: Use HATU in combination with a weaker, sterically hindered base like 2,4,6-trimethylpyridine (TMP, collidine). TMP (pKa ~7.4) provides sufficient basicity to drive the uronium activation but minimizes alpha-proton abstraction, thereby preserving the stereocenter ().

Q3: During the Boc deprotection step, I get a gummy residue instead of a clean hydrochloride salt powder. What went wrong? A: Boc deprotection with 4M HCl in dioxane yields the hydrochloride salt, which is highly polar. If the intermediate is not fully dry, or if the dioxane has absorbed atmospheric moisture, the resulting salt will be highly hygroscopic and "oil out" into a gum. Solution: Ensure strictly anhydrous conditions. After the cleavage reaction, concentrate the dioxane under high vacuum, dissolve the residue in a minimal amount of anhydrous dichloromethane (DCM), and precipitate rapidly by dropwise addition into vigorously stirred, ice-cold anhydrous diethyl ether. The sudden change in polarity forces the salt to crash out as a fine powder.

Data Presentation: Optimization of Coupling Conditions

The following table summarizes the causal relationship between coupling reagents, base selection, and the resulting yield and enantiomeric excess (ee) during the synthesis of the Boc-protected intermediate.

Coupling ReagentBaseAdditiveReaction TimeYield (%)Enantiomeric Excess (ee %)
EDC·HClDIPEAHOBt24 h35%82%
DICNoneOxyma Pure18 h68%94%
HATUDIPEANone12 h85%88%
HATU TMP None 12 h 92% >98%

Note: The HATU/TMP system provides the optimal balance of high reactivity (overcoming the secondary amine's steric hindrance) and low basicity (preventing oxazolone-mediated epimerization).

Experimental Protocols

Step 1: HATU-Mediated Amide Coupling (Optimized for Hindered Amines)

This protocol is designed to maximize yield while suppressing epimerization.

  • Preparation: In an oven-dried round-bottom flask purged with nitrogen, dissolve Boc-L-Norvaline (1.0 eq, 10 mmol) and HATU (1.1 eq, 11 mmol) in anhydrous DMF (50 mL) to achieve a 0.2 M concentration.

  • Activation: Add 2,4,6-trimethylpyridine (TMP) (2.0 eq, 20 mmol) to the solution. Stir for exactly 2 minutes at room temperature to pre-activate the carboxylic acid into the OAt active ester.

  • Coupling: Add N-ethylcyclopentanamine (1.2 eq, 12 mmol) dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature for 12 hours under a continuous nitrogen atmosphere.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (50 mL) and extract with Ethyl Acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers sequentially with 5% aqueous citric acid (to remove residual TMP and unreacted amine), saturated NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Boc-protected amide.

Step 2: Boc Deprotection and Salt Formation

This protocol ensures the isolation of a non-hygroscopic, free-flowing hydrochloride powder.

  • Dissolution: Dissolve the crude Boc-protected amide in a minimal volume of anhydrous DCM (approx. 2 mL per gram of intermediate).

  • Cleavage: Add 10 volumes of 4M HCl in anhydrous dioxane. Stir at room temperature for 2 hours. Monitor by TLC or LC-MS until the starting material is completely consumed.

  • Concentration: Concentrate the mixture under reduced pressure to remove excess HCl and dioxane. Critical: Do not allow the residue to sit in ambient air, as it will rapidly absorb moisture.

  • Redissolution: Redissolve the resulting thick oil in a minimal amount of anhydrous DCM (1-2 mL).

  • Precipitation: Add the DCM solution dropwise into a vigorously stirred flask containing 50 mL of ice-cold anhydrous diethyl ether. A white precipitate will form immediately.

  • Filtration: Filter the white precipitate through a Büchner funnel under a nitrogen blanket, wash twice with cold anhydrous ether, and dry under high vacuum for 24 hours to yield pure 2-amino-N-cyclopentyl-N-ethylpentanamide hydrochloride.

References

  • Title: 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Source: Journal of the American Chemical Society URL: [Link]

  • Title: The Uronium/Guanidinium Peptide Coupling Reagents: Finally the True Uronium Salts. Source: Angewandte Chemie International Edition URL: [Link]

Optimization

Technical Support Center: Crystallization Troubleshooting for 2-amino-N-cyclopentyl-N-ethylpentanamide HCl

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I frequently consult on the isolation of complex aliphatic amine salts.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I frequently consult on the isolation of complex aliphatic amine salts. The compound 2-amino-N-cyclopentyl-N-ethylpentanamide hydrochloride (CAS 1803570-41-3)[1] presents a unique set of thermodynamic challenges. Its highly polar amine hydrochloride headgroup paired with a bulky, flexible hydrophobic tail (cyclopentyl and pentyl moieties) creates an amphiphilic structure. This specific geometry makes the molecule highly susceptible to Liquid-Liquid Phase Separation (LLPS)—colloquially known as "oiling out"—and solvent gelation during purification.

This guide is designed to help you bypass these kinetic traps using self-validating thermodynamic controls.

Thermodynamic Pathways: Understanding the Kinetic Trap

Before adjusting your parameters, it is critical to visualize why your compound is failing to crystallize. Rapid generation of supersaturation forces the system across the binodal curve into an LLPS state, bypassing the metastable zone required for ordered crystal nucleation.

G Start Supersaturated Solution (API in Solvent) Cooling Rapid Cooling / High Anti-solvent Start->Cooling High Supersaturation Controlled Controlled Cooling + Seeding Start->Controlled Metastable Zone LLPS Liquid-Liquid Phase Separation (Oiling Out) Cooling->LLPS Crystal Nucleation & Growth (High Purity Crystals) Controlled->Crystal Bypasses LLPS Amorphous Amorphous Solid / Gel (Impure) LLPS->Amorphous Solidification LLPS->Crystal Prolonged Annealing (Low Yield)

Thermodynamic pathways: Bypassing LLPS (oiling out) via controlled seeding.

FAQ 1: Mitigating Liquid-Liquid Phase Separation (LLPS)

Q: When I add an anti-solvent to my 2-amino-N-cyclopentyl-N-ethylpentanamide HCl solution, it forms a milky emulsion that settles into a sticky oil at the bottom of the flask. Why does this happen, and how do I fix it?

Causality: You are observing Liquid-Liquid Phase Separation (LLPS). Because of the molecule's amphiphilic nature, the kinetic barrier to form a disordered, solute-rich liquid phase (oil) is much lower than the barrier to form an ordered crystalline lattice (2)[2]. When you add anti-solvent too quickly, the local supersaturation spikes, driving the system across the binodal curve. The resulting oil phase acts as a highly efficient solvent for process impurities, trapping them and preventing high-purity crystal growth (3)[3].

To fix this, we must control the supersaturation trajectory to stay within the metastable zone, utilizing a seeding protocol to force nucleation before the LLPS boundary is reached (4)[4].

Self-Validating Protocol: Controlled Anti-Solvent Seeding

Objective: Isolate high-purity crystalline product by consuming supersaturation via crystal growth before oiling out can occur.

  • Dissolution & Clarification: Suspend 10 g of crude API in 55 mL of Isopropanol (IPA). Heat to 60°C under 400 RPM agitation until complete dissolution.

    • Validation Checkpoint: The solution must be optically clear. If particulate matter persists, perform a hot polish filtration (0.45 µm PTFE) to remove heterogeneous nucleants that could trigger uncontrolled precipitation.

  • Metastable Zone Entry: Cool the reactor to 45°C at a rate of 0.5°C/min. Begin dropwise addition of 15 mL of Methyl tert-butyl ether (MTBE) over 30 minutes.

    • Validation Checkpoint: Monitor via a Focused Beam Reflectance Measurement (FBRM) probe or visual inspection against a dark background. The solution must remain clear. If a milky emulsion appears, you have crossed the LLPS boundary; halt addition immediately and reheat to 60°C to redissolve.

  • Seeding: Introduce 0.1 g (1% w/w) of pure crystalline API seeds.

    • Validation Checkpoint: Seeds must remain suspended. If they dissolve, the solution is undersaturated. If they melt into spherical droplets, the solvent system is incorrect.

  • Isothermal Aging: Hold the suspension at 45°C for 2 hours.

    • Causality: This hold allows the seeds to consume the supersaturation via secondary crystal growth, safely lowering the solute concentration below the LLPS binodal curve.

  • Cooling & Anti-Solvent Ramp: Cool to 5°C at a linear rate of 0.1°C/min. Simultaneously, add the remaining 150 mL of MTBE at 1 mL/min.

    • Validation Checkpoint: Microscopic sampling should reveal birefringent, well-defined crystals under polarized light, with absolutely no spherical oil droplets present.

  • Isolation: Filter the slurry under vacuum, wash with 20 mL of cold (5°C) MTBE, and dry under vacuum at 40°C.

Quantitative Solvent Screening Data

To support solvent selection, below is a summary of our empirical screening data for 2-amino-N-cyclopentyl-N-ethylpentanamide HCl. Notice how the choice of anti-solvent drastically impacts the LLPS risk.

Primary SolventAnti-SolventRatio (v/v)Solubility at 60°C (mg/mL)LLPS (Oiling Out) RiskCrystal Yield (%)HPLC Purity (%)
IsopropanolNone (Cooling)N/A185Low4599.2
IsopropanolMTBE1:3185Moderate8899.5
Ethyl AcetateHexanes1:245High (Gelation)2294.0
AcetoneHeptane1:4120Very High (Oil)<10N/A
THFWater1:1>300High (Emulsion)0N/A

FAQ 2: Overcoming Solvent Gelation

Q: Cooling the solution in an Ethyl Acetate/Hexane mixture results in a translucent gel rather than crystals. How do I recover my product?

Causality: Aliphatic amine hydrochlorides often act as pseudo-surfactants in non-polar solvent mixtures. The hydrophobic cyclopentyl and pentyl tails interlock via van der Waals forces, while the polar HCl heads form extensive, disordered hydrogen-bond networks. This creates a 3D gel matrix that immobilizes the solvent—a kinetically trapped state that halts purification.

To resolve this, we must shift the thermodynamics by utilizing a hydrogen-bond-disrupting primary solvent (like Isopropanol, as shown in the table above) and employing a Temperature-Cycling (Ostwald ripening) protocol to break the gel matrix and encourage the thermodynamically stable crystalline lattice.

Workflow Step1 1. Gel Identification Invert flask to confirm zero flow Step2 2. Heating Phase Ramp to 55°C to collapse gel Step1->Step2 Step3 3. Thermal Cycling 3-5 cycles between 55°C and 40°C Step2->Step3 Step4 4. Ostwald Ripening Dissolve fines, grow stable nuclei Step3->Step4 Step5 5. Final Cooling Cool to 10°C at 0.1°C/min Step4->Step5 Step6 6. Validation Confirm free-flowing slurry Step5->Step6

Step-by-step workflow for breaking gels via temperature-cycling.

Self-Validating Protocol: Temperature-Cycling (Ostwald Ripening)

Objective: Convert kinetically trapped gel networks into thermodynamically stable crystals.

  • Gel Identification:

    • Validation Checkpoint: Invert the crystallization vessel. If the mixture does not flow and holds its shape, a gel has formed. Do not attempt to filter this; it will instantly blind the filter membrane.

  • Heating Phase: Heat the gelled suspension to 55°C under high-shear agitation until the gel collapses into a mobile slurry or completely redissolves.

  • Thermal Cycling: Cycle the temperature between 55°C and 40°C for 3 to 5 cycles. Program the reactor to cool slowly (0.5°C/min) and heat rapidly (1.0°C/min).

    • Causality: The heating phase preferentially dissolves the smaller, less stable amorphous gel fibers (which have a higher surface-area-to-volume ratio). The cooling phase selectively deposits that solute onto the larger, more stable crystalline nuclei. This thermodynamic pumping mechanism is known as Ostwald ripening.

  • Final Cooling: After the final cycle, cool the system to 10°C at a rate of 0.1°C/min.

    • Validation Checkpoint: Stop the agitator. The final slurry must be free-flowing and exhibit rapid sedimentation of distinct particles. If the suspension remains cloudy and viscous, perform two additional thermal cycles.

References
  • American Elements. "2-amino-N-cyclopentyl-N-ethylpentanamide hydrochloride | CAS 1803570-41-3". American Elements Catalog. 1

  • Yang, D. H., et al. "Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357." ACS Crystal Growth & Design (2024). 2

  • Yu, Z.-Q., et al. "Liquid-liquid phase separation in pharmaceutical crystallization." Chemical Engineering Research and Design, 174 (2021): 19-29. 2

  • Mettler Toledo. "Using AntiSolvent for Crystallization." Mettler Toledo Application Notes. 4

  • ResearchGate. "An In-Line Study of Oiling Out and Crystallization." ResearchGate Publications. 3

Sources

Troubleshooting

Technical Support Center: Reducing False Positives in 2-amino-N-cyclopentyl-N-ethylpentanamide Hydrochloride Binding Assays

Introduction Welcome to the technical support guide for 2-amino-N-cyclopentyl-N-ethylpentanamide hydrochloride binding assays. This resource is designed for researchers, scientists, and drug development professionals to...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for 2-amino-N-cyclopentyl-N-ethylpentanamide hydrochloride binding assays. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of assay development and troubleshooting. A "hit" in a screening campaign is only as valuable as its reliability. False positives—compounds that appear active but are not true binders—can consume significant resources and lead discovery projects astray.[1][2] This guide provides a structured approach to identifying and mitigating the common causes of false positives, ensuring the integrity and success of your research.

The principles and protocols outlined here are grounded in established best practices for high-throughput screening (HTS) and hit validation. While focused on 2-amino-N-cyclopentyl-N-ethylpentanamide hydrochloride, these methodologies are broadly applicable to many small-molecule screening campaigns.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Enemy

This section addresses common high-level questions about the nature of false positives in biochemical and cell-based assays.

Q1: What is a "false positive" in the context of a binding assay?

A false positive, often termed an "assay interference compound" (AIC), is a result where 2-amino-N-cyclopentyl-N-ethylpentanamide hydrochloride appears to bind to the target of interest, but the signal is generated through a mechanism other than specific, direct interaction at the intended binding site.[1][3] These artifacts must be identified and eliminated early to prevent wasted effort on non-viable candidates.[1]

Q2: What are the most common mechanisms that cause false positives?

Assay interference mechanisms are broadly categorized as either related to the compound's intrinsic properties or its interaction with the assay technology.[3]

  • Compound-Driven Interference:

    • Aggregation: At micromolar concentrations, some molecules form colloidal aggregates that can sequester and non-specifically inhibit proteins.[4][5] This is a very common source of false positives in HTS campaigns.[4]

    • Chemical Reactivity: The compound or its impurities may react covalently with the target protein or assay reagents, leading to a signal change.[2][6] Common reactive groups include quinones, catechols, and Michael acceptors.[6]

    • Contaminants: Impurities from synthesis or purification can be the true source of activity.[1] For instance, residues from purification columns have been known to cause false positives.[1]

  • Technology-Driven Interference:

    • Optical Interference: The compound may absorb light or be fluorescent at the same wavelengths used for the assay readout, artificially increasing or decreasing the signal.[3][7]

    • Redox Activity: Compounds that can undergo redox cycling can produce reactive oxygen species (like H2O2) that interfere with assay components.[3]

    • Reagent Disruption: Surfactant-like compounds can disrupt cell membranes or denature proteins, leading to non-specific effects.[3]

Q3: How do I begin to distinguish a true hit from a false positive?

The first step is hit confirmation, followed by a systematic triage process.[8][9] A true hit should be reproducible, show a dose-response relationship, and be confirmed in a secondary, orthogonal assay that uses a different detection principle.[8][10][11] Any hit that is not reproducible or whose activity cannot be confirmed by an alternative method should be treated with suspicion.[7]

Part 2: Systematic Troubleshooting & Validation

When a potential hit is identified, it must be rigorously validated. This section provides a logical workflow and detailed guides for troubleshooting.

Initial Hit Triage Workflow

A systematic workflow is critical to efficiently filter out artifacts. The following decision tree illustrates a standard triage process.

G A Primary Screen Hit Identified B Confirm Hit in Primary Assay (Re-test from powder, n=3) A->B C Is hit reproducible? B->C D Generate Dose-Response Curve (DRC) in Primary Assay C->D  Yes J DISCARD: False Positive (Lack of Reproducibility) C->J No   E Does DRC show >75% inhibition and a sigmoidal shape? D->E F Perform Orthogonal Assay (e.g., SPR, ITC, MST) E->F  Yes K DISCARD: False Positive (Poor DRC / Low Efficacy) E->K No   G Is activity confirmed in orthogonal assay? F->G H Perform Compound Quality & Interference Counter-Screens G->H  Yes L DISCARD: False Positive (Technology-specific artifact) G->L No   M Does compound pass interference checks? H->M I PROCEED: Validated Hit (Begin SAR studies) M->I  Yes N DISCARD: False Positive (Interference Compound) M->N No  

Caption: A decision-tree workflow for hit validation.

Troubleshooting Guide: Isolating the Cause

If a hit fails validation, use this guide to pinpoint the likely mechanism of interference.

Symptom / Observation Potential Cause Recommended Troubleshooting Steps
High variance between replicates; activity disappears upon re-synthesis or re-purification. Compound Impurity1. Re-synthesize the compound using a different synthetic route.[1]2. Use an alternative purification method (e.g., reverse-phase HPLC instead of SCX).[1]3. Confirm identity and purity (>95%) via LC-MS and NMR analysis.[1]
Activity is significantly reduced or abolished by the addition of a non-ionic detergent (e.g., 0.01% Triton X-100). Compound Aggregation1. Perform the primary assay with and without 0.01-0.05% Triton X-100 or Tween-20 and compare IC50 values.[4][12]2. Use Dynamic Light Scattering (DLS) to directly observe aggregate formation at relevant concentrations.[13]3. Run a counter-screen with a known promiscuous target like β-lactamase, which is sensitive to aggregators.[4]
Hit is active in a fluorescence-based assay but inactive in a label-free assay (e.g., SPR, ITC). Optical Interference1. Run a "compound-only" control by adding the compound to the buffer and readout reagents without the target protein to check for autofluorescence or quenching.[1]2. Measure the absorbance and fluorescence spectra of the compound to identify overlap with assay wavelengths.
Activity is time-dependent and increases with pre-incubation time; activity cannot be reversed by dialysis. Irreversible/Covalent Binding1. Perform a "jump-dilution" experiment. Incubate the target with a high concentration of the compound, then dilute the complex 100-fold. A covalent inhibitor's effect will persist.[2]2. Use mass spectrometry (Intact Protein MS) to look for a mass shift in the target protein after incubation with the compound, confirming covalent adduction.[14]
Activity is sensitive to buffer conditions, especially reducing agents like DTT. Redox Activity1. Add a reducing agent like DTT (1 mM) to the assay buffer. If the compound's activity is diminished, it may be due to redox cycling or thiol reactivity.[2]2. Test for H2O2 production using commercially available kits.[3]
The compound is active in the primary assay but shows no direct binding in biophysical assays. Non-Specific Binding / Assay Interference1. Increase the salt concentration (e.g., up to 500 mM NaCl) or adjust the pH of the assay buffer to disrupt non-specific electrostatic interactions.[15][16]2. Add a blocking protein like Bovine Serum Albumin (BSA) at 0.1-1 mg/mL to the buffer to reduce non-specific binding to surfaces.[15][16]3. Run a counter-screen using an assay format that lacks the specific biological target to identify compounds that interfere with the detection technology itself.[17]

Part 3: Key Validation Protocols

Executing well-controlled experiments is the only way to confirm a hit. Below are step-by-step methodologies for essential validation assays.

Protocol 3.1: Orthogonal Assay Confirmation via Surface Plasmon Resonance (SPR)

An orthogonal assay confirms target engagement using a different technology to minimize the risk of technology-specific artifacts.[7][8][10] SPR is a label-free biophysical method that directly measures binding.[7][18]

Objective: To confirm a direct, specific interaction between 2-amino-N-cyclopentyl-N-ethylpentanamide hydrochloride and the target protein.

Methodology:

  • Immobilization: Covalently immobilize the purified target protein onto a sensor chip (e.g., a CM5 chip via amine coupling). Aim for a low-to-medium density to avoid mass transport limitations.

  • Buffer Optimization: The running buffer should be matched as closely as possible to the primary assay buffer, but may require additives like 0.05% Tween-20 to prevent non-specific binding.[16]

  • Analyte Preparation: Prepare a dilution series of 2-amino-N-cyclopentyl-N-ethylpentanamide hydrochloride in the running buffer. The concentration range should span at least two orders of magnitude around the expected Kd (e.g., from 0.1x to 10x the IC50 from the primary assay). Include a buffer-only (zero analyte) injection for double referencing.

  • Binding Analysis: Inject the compound dilutions over the immobilized target surface and a reference flow cell (blank or immobilized with an irrelevant protein).

  • Data Processing: Subtract the reference channel signal from the active channel signal.

  • Interpretation:

    • Successful Confirmation: A concentration-dependent increase in the binding response that fits a 1:1 binding model is strong evidence of a direct interaction.

    • Potential False Positive: No binding signal, or a signal that is non-saturating and shows a non-specific, bulk refractive index shift, suggests the primary hit was an artifact.[19]

Protocol 3.2: Compound Aggregation Counter-Screen (Detergent Test)

This protocol is a simple, effective way to flag compounds that inhibit through aggregation.[4][12]

Objective: To determine if the inhibitory activity of the compound is dependent on the formation of aggregates.

Methodology:

  • Assay Setup: Prepare two sets of assay plates for a full dose-response curve of 2-amino-N-cyclopentyl-N-ethylpentanamide hydrochloride.

  • Buffer Preparation:

    • Set 1 (No Detergent): Use the standard assay buffer.

    • Set 2 (With Detergent): Prepare the identical assay buffer, but supplement it with a non-ionic detergent like Triton X-100 or Tween-20 to a final concentration of 0.01% (v/v).[4][12]

  • Experiment Execution: Run the binding assay on both sets of plates simultaneously, following the exact same procedure for both.

  • Data Analysis: Calculate the IC50 value from both dose-response curves.

  • Interpretation:

    • Non-Aggregator (Likely True Hit): The IC50 values are similar (e.g., <3-fold shift) between the no-detergent and with-detergent conditions.

    • Aggregator (Likely False Positive): The IC50 value shows a significant rightward shift (>10-fold) or inhibition is completely abolished in the presence of detergent.[4][12]

G cluster_0 Compound-Driven False Positives cluster_1 Technology-Driven False Positives A Aggregation FalsePositive False Positive Signal A->FalsePositive B Chemical Reactivity B->FalsePositive C Impurities C->FalsePositive D Fluorescence/ Absorbance D->FalsePositive E Redox Cycling E->FalsePositive F Reagent/Membrane Disruption F->FalsePositive Hit Apparent Hit (Primary Screen) Hit->A Hit->B Hit->C Hit->D Hit->E Hit->F

Caption: Common mechanisms of assay interference leading to false positives.

References

  • Dahlin, J. L., & Walters, M. A. (2022, May 7). AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter. [Link]

  • Scarpelli, R., et al. (2017, December 12). A pragmatic approach to hit validation following biochemical high-throughput screening. Royal Society of Chemistry. [Link]

  • Evotec. (2024, March 7). How To Optimize Your Hit Identification Strategy. [Link]

  • Ferreira, L. L. G., & Andricopulo, A. D. (2016, June 4). The Paradigma of the Interference in Assays for Natural Products. Longdom Publishing. [Link]

  • MBL Life Science. How to reduce non-specific reactions. [Link]

  • BellBrook Labs. (2025, November 6). Common Challenges in Biochemical Assays and How to Overcome Them. [Link]

  • BellBrook Labs. A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. [Link]

  • Revvity Signals. (2022, June 29). Improving Therapeutics Discovery with Orthogonal Assay Data. [Link]

  • Creative Biolabs. Orthogonal Assay Service. [Link]

  • National Center for Biotechnology Information. (2015, September 18). Assay Interference by Chemical Reactivity. Assay Guidance Manual. [Link]

  • Vipergen. Hit Identification - Revolutionizing Drug Discovery. [Link]

  • ASHP Publications. PRIMER ON DRUG INTERFERENCES WITH TEST RESULTS. [Link]

  • Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry. [Link]

  • Fluidic Sciences. (2025, November 18). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. [Link]

  • Nicoya Lifesciences. (2020, December 10). 4 Ways to Reduce Non-Specific Binding in SPR Experiments. [Link]

  • National Center for Biotechnology Information. (2017, July 26). Assay Interference by Aggregation. Assay Guidance Manual. [Link]

  • Super-Heilos, G., et al. (2021). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery. [Link]

  • Bissy, D. (2024, November 5). Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. LinkedIn. [Link]

  • Umetsu, M., et al. (2011). Synergistic effects of detergents and organic solvents on protein refolding: control of aggregation and folding rates. Biochimica et Biophysica Acta. [Link]

  • ResearchGate. (n.d.). A Detergent-Based Assay for the Detection of Promiscuous Inhibitors. [Link]

  • NMX Research. (2021, October 20). Flagging Problematic Compounds in Drug Discovery. [Link]

  • ResearchGate. (n.d.). Effect of Detergent on “Promiscuous” Inhibitors. [Link]

  • Molecular Biology. (n.d.). Assay Troubleshooting. [Link]

  • Surmodics IVD. Potential Errors that can Occur in an ELISA. [Link]

  • Geng, C., et al. (2019). Distinguishing Binders from False Positives by Free Energy Calculations: Fragment Screening Against the Flap Site of HIV Protease. Journal of Chemical Information and Modeling. [Link]

Sources

Optimization

optimizing extraction methods for 2-amino-N-cyclopentyl-N-ethylpentanamide hydrochloride from biological matrices

Technical Support Center: Bioanalytical Method Development Analyte: 2-amino-N-cyclopentyl-N-ethylpentanamide hydrochloride Topic: Optimizing Extraction Methods from Biological Matrices Introduction: A Senior Application...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Bioanalytical Method Development

Analyte: 2-amino-N-cyclopentyl-N-ethylpentanamide hydrochloride Topic: Optimizing Extraction Methods from Biological Matrices

Introduction: A Senior Application Scientist's Perspective

Welcome to the technical support guide for developing and optimizing extraction methods for 2-amino-N-cyclopentyl-N-ethylpentanamide hydrochloride. As a novel amine-containing compound, this analyte presents a classic bioanalytical challenge: achieving high, consistent recovery from complex biological matrices while minimizing interferences that can compromise LC-MS/MS sensitivity and accuracy.

Based on its structure—a secondary amine (basic center) and a mix of aliphatic and cyclic hydrocarbon moieties—we can predict it will behave as a moderately polar basic drug. This guide is structured to walk you through method development, from initial technique selection to fine-grained troubleshooting, grounded in the principles of bioanalytical chemistry. We will focus not just on what to do, but why you're doing it, ensuring you can build a robust and reliable method.

Part 1: Frequently Asked Questions (FAQs) & Method Selection

This section addresses the high-level strategic decisions you'll make at the outset of your project.

Q1: What are the critical physicochemical properties of 2-amino-N-cyclopentyl-N-ethylpentanamide hydrochloride to consider for method development?

Answer: The analyte's structure points to two key properties that will govern its extraction behavior:

  • Basicity (pKa): The secondary amine group is basic. Its pKa value (likely in the 8-10 range, typical for secondary amines) is the most critical parameter. At a pH two units below its pKa, the amine will be predominantly protonated (positively charged). At a pH two units above its pKa, it will be in its neutral, free-base form. This charge state is the primary lever we will use to control its retention and elution in Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

  • Polarity (LogP): The combination of the polar amine and amide groups with the nonpolar cyclopentyl and pentyl chains suggests a moderate LogP (partition coefficient). This means it will have some solubility in both aqueous and organic phases, making techniques like LLE and reversed-phase SPE viable.

Q2: Which extraction technique—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), or Solid-Phase Extraction (SPE)—is the best starting point?

Answer: The "best" technique depends on your specific goals regarding throughput, cleanliness, and required sensitivity. Each method offers a different balance of these factors.

FeatureProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Principle Protein denaturation & removal via organic solvent.[1][2]Partitioning of analyte between immiscible aqueous & organic phases based on pH & polarity.[3]Analyte is retained on a solid sorbent and selectively washed & eluted.[4]
Speed/Throughput Very HighModerateModerate to High (with automation)
Selectivity/Cleanliness Low (High Matrix Effects)[5]ModerateVery High (Lowest Matrix Effects)
Recovery Can be good, but risk of analyte co-precipitation.[1]Good, but can be affected by emulsions.[3]Excellent and reproducible with method optimization.[6]
Cost per Sample LowLow to ModerateHigh
Best For... Early discovery, high-throughput screening where speed is prioritized over ultimate sensitivity.Assays where PPT is not clean enough and analyte polarity is suitable for partitioning.Regulated bioanalysis, high-sensitivity assays, and when matrix effects must be minimized.[7]

The following diagram illustrates a logical workflow for choosing your initial extraction strategy.

start Start: Define Assay Requirements sensitivity Is High Sensitivity (e.g., <1 ng/mL) Required? start->sensitivity throughput Is High Throughput (>100s samples/day) Critical? sensitivity->throughput No spe Start with Solid-Phase Extraction (SPE) sensitivity->spe Yes ppt Start with Protein Precipitation (PPT) throughput->ppt Yes lle Consider Liquid-Liquid Extraction (LLE) throughput->lle No validate_ppt Validate Matrix Effects & Recovery ppt->validate_ppt lle->spe Fails or is not robust validate_ppt->lle Fail ppt_ok PPT is Sufficient validate_ppt->ppt_ok Pass

Caption: Decision workflow for selecting an initial extraction technique.

Q3: What are "matrix effects" and why are they a critical issue in LC-MS/MS bioanalysis?

Answer: A matrix effect is the alteration of analyte ionization efficiency due to co-eluting compounds from the biological sample (e.g., phospholipids, salts, proteins).[7][8] These undetected components can compete with your analyte for ionization in the mass spectrometer's source, leading to either ion suppression (lower signal) or ion enhancement (higher signal).[5][9] This phenomenon is a major source of inaccuracy and imprecision in bioanalytical methods and must be carefully evaluated during method validation.[10] Cleaner sample preparation techniques like SPE are specifically designed to remove these interfering components.[7]

Part 2: Detailed Experimental Protocols

Protocol 1: Protein Precipitation (PPT) with Acetonitrile
  • Causality: This method works by adding a water-miscible organic solvent (acetonitrile) to a plasma or serum sample. The solvent disrupts the hydration shell around proteins, causing them to denature and precipitate out of solution.[1] The analyte, being soluble in the resulting aqueous-organic supernatant, is separated from the bulk proteins by centrifugation or filtration.[11]

  • Step-by-Step Methodology:

    • Aliquot 100 µL of biological matrix (e.g., human plasma) into a 1.5 mL microcentrifuge tube or a 96-well collection plate.

    • Add 300 µL of cold (<4°C) acetonitrile containing an internal standard (IS). Pro-Tip: A 3:1 solvent-to-sample ratio is a standard starting point for efficient protein removal.[12]

    • Vortex vigorously for 60 seconds to ensure complete protein denaturation. For 96-well plates, seal and shake on a plate shaker for 5 minutes at high speed.

    • Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube or well.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at ~40°C.

    • Reconstitute the residue in 100 µL of mobile phase-A (or a weak solvent compatible with your LC method) for LC-MS/MS analysis.

Protocol 2: pH-Driven Liquid-Liquid Extraction (LLE)
  • Causality: This technique exploits the analyte's basicity. By raising the pH of the aqueous sample well above the analyte's pKa, we convert it to its neutral, more lipophilic (fat-loving) form. This neutral form preferentially partitions into a water-immiscible organic solvent. Endogenous interferences that remain charged are left behind in the aqueous layer.

  • Step-by-Step Methodology:

    • Aliquot 200 µL of biological matrix into a glass tube.

    • Add 50 µL of 1 M ammonium hydroxide (NH4OH) to basify the sample to pH >10. Vortex briefly. This step is critical to neutralize the amine group.[13][14]

    • Add 1 mL of an appropriate organic extraction solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate). Pro-Tip: MTBE is an excellent choice as it is less dense than water, forming the top layer for easy removal, and has low water solubility.

    • Cap and vortex/mix for 5-10 minutes to facilitate partitioning.

    • Centrifuge at 3,000 x g for 5 minutes to break any emulsions and achieve clean phase separation.

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under nitrogen at ~40°C.

    • Reconstitute the residue in mobile phase for LC-MS/MS analysis.

Protocol 3: Cation-Exchange Solid-Phase Extraction (SPE)
  • Causality: This is the most selective approach. We use a polymeric mixed-mode sorbent that has both reversed-phase (hydrophobic) and strong cation-exchange (negatively charged) properties. At an acidic pH, the analyte is positively charged and binds strongly to the cation-exchange sites. Neutral and acidic interferences are washed away. The analyte is then eluted by raising the pH to neutralize it, disrupting the ionic bond.[15]

  • Step-by-Step Methodology:

    • Sample Pre-treatment: Dilute 200 µL of plasma with 600 µL of 2% phosphoric acid. This ensures the analyte is fully protonated (positively charged).[15]

    • Condition: Pass 1 mL of methanol through a polymeric cation-exchange SPE cartridge (e.g., Agilent Bond Elut Plexa PCX or Waters Oasis MCX).

    • Equilibrate: Pass 1 mL of water through the cartridge.

    • Load: Load the pre-treated sample onto the cartridge.

    • Wash 1 (Polar Interferences): Pass 1 mL of 0.1 M hydrochloric acid through the cartridge.

    • Wash 2 (Non-polar Interferences): Pass 1 mL of methanol through the cartridge. This removes hydrophobic interferences while the analyte remains bound by the strong ionic interaction.

    • Elute: Pass 1 mL of 5% ammonium hydroxide in methanol through the cartridge. The basic pH neutralizes the analyte, breaking the ionic bond with the sorbent and allowing it to elute.

    • Dry & Reconstitute: Evaporate the eluate to dryness and reconstitute as in the previous methods.

Part 3: Troubleshooting Guide

Even with robust starting protocols, challenges are common. This guide addresses specific issues in a Q&A format.

Area 1: Low Analyte Recovery

Answer: The first step is to systematically analyze each fraction of your extraction process (load flow-through, wash fractions, and final eluate) to pinpoint the loss.[16] This will guide your optimization efforts.

start Low Recovery Observed collect Collect & Analyze All Fractions: 1. Load Flow-Through 2. Wash Fraction(s) 3. Final Eluate start->collect q1 Is Analyte in Load Flow-Through? collect->q1 q2 Is Analyte in Wash Fraction? q1->q2 No cause1 Problem: Poor Retention - Incorrect SPE sorbent - Sample pH incorrect (analyte not charged) - Sample loading solvent too strong q1->cause1 Yes q3 Is Analyte Absent from All Fractions? q2->q3 No cause2 Problem: Premature Elution - Wash solvent is too strong - pH of wash solvent is incorrect q2->cause2 Yes cause3 Problem: Incomplete Elution - Elution solvent is too weak - Insufficient elution solvent volume - Irreversible binding q3->cause3 Yes cause4 Problem: Non-Specific Binding - Analyte adsorbing to plasticware - Use low-binding tubes/plates q3->cause4 No (Implies loss to surfaces)

Caption: Decision tree for troubleshooting low analyte recovery.

Answer: This indicates your analyte failed to bind to the sorbent. For our cation-exchange strategy, the cause is almost always related to the analyte's charge state.

  • Possible Cause: The pH of your sample during loading was too high. If the analyte is not positively charged, it will not bind to the cation-exchange sorbent.

  • Solution: Ensure your sample pre-treatment step uses a strong acid (e.g., phosphoric or formic acid) to adjust the sample pH to at least 2-3 units below the analyte's pKa. Verify the pH of the final diluted sample before loading.[17]

Answer: This means your wash solvent is too aggressive and is eluting the analyte along with the interferences.

  • Possible Cause: For a cation-exchange mechanism, the primary risk is using a wash solvent with a high pH or a high concentration of competing cations. A strong organic wash (like 100% methanol) should not disrupt the primary ionic interaction.

  • Solution: Double-check the composition of your wash solvents. Ensure they are acidic or neutral and do not contain high concentrations of salts (e.g., sodium or potassium buffers) that could displace your analyte from the sorbent.[16]

Answer: This points to either incomplete elution from the sorbent or loss due to non-specific binding to labware.

  • Possible Cause 1 (Incomplete Elution): Your elution solvent (5% ammonium hydroxide in methanol) may not be strong enough to completely neutralize and desorb the analyte.

  • Solution 1: Increase the concentration of ammonium hydroxide in the elution solvent in increments (e.g., to 10%). You can also try a second elution step and combine the eluates to see if more analyte is recovered.[16]

  • Possible Cause 2 (Non-Specific Binding): Amines can be "sticky" and adsorb to surfaces, especially glass or standard polypropylene.[18]

  • Solution 2: Use low-binding microcentrifuge tubes and 96-well plates. Silanized glassware can also be used for LLE to prevent surface adsorption.[17]

Area 2: High Matrix Effects & Poor Reproducibility

Answer: This is a classic sign of insufficient sample cleanup. The variability arises from differences in the amount of interfering matrix components from one sample to the next.

  • Possible Cause (If using PPT): Protein precipitation is known for leaving behind significant amounts of phospholipids, which are major contributors to matrix effects in ESI-MS.[7]

  • Solution:

    • Switch to a Cleaner Method: The most effective solution is to move from PPT to a more selective technique like LLE or, preferably, SPE.

    • Dilute the Sample: A simple "dilute-and-shoot" approach, where you dilute the PPT supernatant 5- or 10-fold before injection, can sometimes mitigate the effect, but at the cost of sensitivity.

    • Use Phospholipid Removal Plates: These are specialized filtration plates that combine protein precipitation with a sorbent that specifically captures phospholipids.

Answer: The gold standard method is the post-extraction spike comparison.[8]

  • Set A: Spike the analyte and IS into a clean solvent (e.g., mobile phase).

  • Set B: Extract six different lots of blank biological matrix. After extraction, spike the analyte and IS into the final, clean extracts.

  • Calculate Matrix Factor (MF): MF = (Peak Response in Set B) / (Peak Response in Set A).

    • An MF of 1 indicates no matrix effect.

    • An MF < 1 indicates ion suppression.[8]

    • An MF > 1 indicates ion enhancement.[8] The %CV of the MF across the six lots should be <15% for the method to be considered free from significant, variable matrix effects.

References

  • Mei, H. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. Available at: [Link]

  • Speth, C. et al. (2020). Rapid and Quantitative Protein Precipitation for Proteome Analysis by Mass Spectrometry. Journal of Proteome Research. Available at: [Link]

  • NorthEast BioLab. What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. Available at: [Link]

  • Agilent Technologies. Automated Sample Preparation by Protein Precipitation for High Throughput Bioanalysis. CliniChrom. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). The Impact of Matrix Effects on Mass Spectrometry Results. Available at: [Link]

  • Zhao, L., & Juck, M. Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies, Inc. Available at: [Link]

  • LabRulez LCMS. Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Available at: [Link]

  • Viswanathan, C. T., et al. (2007). matrix-effect-in-bioanalysis-an-overview. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • Baranowska, I., & Koper, M. (2012). Importance of matrix effects in LC–MS/MS bioanalysis: a case study. Bioanalysis. Available at: [Link]

  • Jurado-Sánchez, B., et al. (2010). Continuous solid-phase extraction method for the determination of amines in human urine following on-line microwave-assisted acid hydrolysis. Journal of Chromatography A. Available at: [Link]

  • Agilent Technologies. Extraction of Polar Basic Drugs from Plasma with Polymeric SPE Cation Exchange, Bond Elut Plexa PCX. Available at: [Link]

  • Pedersen-Bjergaard, S., & Rasmussen, K. E. (1999). Liquid−Liquid−Liquid Microextraction for Sample Preparation of Biological Fluids Prior to Capillary Electrophoresis. Analytical Chemistry. Available at: [Link]

  • Williams, L., et al. High throughput extraction of drugs from biological fluids using an improved supported liquid extraction plate. Biotage. Available at: [Link]

  • Xu, Y., et al. (2022). Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited. Molecules. Available at: [Link]

  • ALWSCI. (2025). Why Is Your SPE Recovery So Low?. Available at: [Link]

  • Waters Corporation. Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. Available at: [Link]

  • Akiyama, Y., et al. (2002). Measurement Methods for Aromatic Amines in Urine, Shampoo-water Mixture, and River Water using Solid Phase Extraction Liquid Chromatography/tandem Mass Spectrometry. Journal of Health Science. Available at: [Link]

  • Hudson, W., et al. (2011). Extraction of Basic Drugs from Plasma with Polymeric SPE. Agilent Technologies, Inc. Available at: [Link]

  • Ballesteros, M. R., et al. (2004). Solid phase extraction of amines. Journal of Chromatography A. Available at: [Link]

  • Lame, M. (2019). Key challenges in sample preparation for peptide bioanalysis: a podcast with Mary Lame. Bioanalysis. Available at: [Link]

  • Guedes-Alonso, R., et al. (2023). Monitoring of Biogenic Amines in Human Urine Using Dispersive Liquid–Liquid Microextraction and Liquid Chromatography with High-Resolution Mass Spectrometry. Molecules. Available at: [Link]

  • Foley, T. D. (2013). The Evaluation of Solid Phase Extraction Materials for the Reduction of Matrix Effects in Urine Samples. The University of Scranton Digital Collections. Available at: [Link]

  • Various Authors. (2022). Why am I getting less than 100% recovery after solid phase extraction?. ResearchGate. Available at: [Link]

  • Patel, K., et al. (2015). Extraction of Drug from the Biological Matrix: A Review. ResearchGate. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Validating the Purity of 2-Amino-N-cyclopentyl-N-ethylpentanamide Hydrochloride: A Comparative Guide to 1H qNMR vs. Chromatographic Alternatives

As a Senior Application Scientist, establishing a robust, self-validating analytical framework is the most critical step in pharmaceutical development. Validating the purity of novel intermediates like[1] poses a distinc...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a robust, self-validating analytical framework is the most critical step in pharmaceutical development. Validating the purity of novel intermediates like[1] poses a distinct analytical challenge. Because this molecule lacks a strong UV chromophore, traditional chromatographic methods often fail to provide accurate quantitation.

This guide objectively compares the performance of High-Performance Liquid Chromatography (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS) against Quantitative 1H NMR (qNMR), demonstrating why qNMR is the definitive, authoritative method for the absolute purity validation of aliphatic amides[2].

The Analytical Challenge: The "Chromophore Problem"

2-amino-N-cyclopentyl-N-ethylpentanamide hydrochloride (CAS: 1803570-41-3) is a fully aliphatic molecule consisting of a pentanamide core, a cyclopentyl ring, an ethyl group, and a primary amine hydrochloride salt[1].

Because it lacks aromatic rings or extended conjugated pi-systems, its UV absorbance is entirely dependent on the amide bond, which absorbs weakly at very low wavelengths (~205–215 nm). At these wavelengths, mobile phase solvents and trace non-target impurities also absorb strongly. This structural reality makes traditional HPLC-UV highly vulnerable to baseline drift, solvent interference, and false purity inflation[3].

Comparative Analysis of Purity Validation Methods

To establish a rigorous quality control protocol, we must evaluate the physical mechanisms behind our analytical choices[3].

  • HPLC-UV (The Traditional Workhorse): HPLC separates compounds based on polarity and detects them via UV absorbance. For aliphatic amides, monitoring at <220 nm means trace impurities with strong chromophores (e.g., aromatic degradation products) will be vastly overestimated in area percent calculations, while aliphatic impurities may be entirely missed[3]. Furthermore, absolute quantitation requires a target-specific reference standard.

  • LC-MS (The Mass-Specific Identifier): LC-MS is unparalleled for structural elucidation and detecting co-eluting impurities. However, ionization efficiencies in the electrospray ionization (ESI) source vary drastically between different molecules. Without a highly pure reference standard of the exact target compound, LC-MS remains a semi-quantitative tool.

  • Quantitative 1H NMR (The Absolute Quantifier): qNMR operates on a fundamental physical principle: the integrated area of a proton resonance is directly proportional to the molar amount of that nucleus[4]. It requires no target-specific reference standard, relying instead on a universal internal calibrant[5]. This makes it an orthogonal, primary analytical method capable of SI-traceable absolute quantitation[4].

Table 1: Comparative Performance Metrics for Purity Validation
MetricHPLC-UV (210 nm)LC-MS (ESI+)1H qNMR (Internal Standard)
Quantitation Principle Relative (Area %)Relative (Ion Count)Absolute (Proton Integration)
Reference Standard Required? Yes (Target-specific)Yes (Target-specific)No (Universal IS used)
Chromophore Dependency HighNoneNone
Accuracy (Typical) 90 - 105% (Chromophore bias)Semi-quantitative99.0 - 101.0%
Precision (RSD) < 1.0%5 - 10%< 0.5%
Structural Verification Low (Retention time only)High (m/z and fragmentation)Very High (Proton mapping)
Mechanistic Deep Dive: Why qNMR Excels

As an application scientist, I prioritize methods where the physical mechanism inherently mitigates the sample's weaknesses. The aliphatic nature of 2-amino-N-cyclopentyl-N-ethylpentanamide HCl provides a rich, complex 1H NMR spectrum in the upfield region (0.8 ppm to 3.5 ppm)[1].

By utilizing an internal standard like Maleic acid, which produces a sharp singlet in the downfield region (~6.3 ppm), we guarantee zero signal overlap[5]. This baseline resolution is the cornerstone of accurate integration and, consequently, highly accurate absolute purity calculation[6].

Experimental Protocol: A Self-Validating qNMR Workflow

The following methodology details the causality behind each experimental choice to ensure metrological traceability and high precision (< 0.5% RSD)[4].

Step 1: Metrological Weighing (The Foundation of Accuracy)

  • Action: Accurately weigh ~15.0 mg of 2-amino-N-cyclopentyl-N-ethylpentanamide HCl and ~5.0 mg of an SI-traceable internal standard (e.g., NIST SRM Maleic acid) using a microbalance (d = 0.001 mg).

  • Causality: The qNMR equation is strictly gravimetric. Any deviation in the recorded mass of the internal standard linearly propagates into the final purity calculation. High-precision weighing is non-negotiable[4].

Step 2: Solvent Selection and Dissolution

  • Action: Dissolve the mixture in 0.6 mL of high-purity Deuterated Water (D2O) or DMSO-d6.

  • Causality: As a hydrochloride salt, the target compound exhibits excellent solubility in D2O. Complete dissolution is critical; any undissolved particulate will escape detection, artificially lowering the calculated purity and breaking the self-validating nature of the assay[7].

Step 3: NMR Acquisition Parameters

  • Action: Acquire spectra using a 90° flip angle and a relaxation delay (D1) of at least 5 × T1 (typically 30–60 seconds)[6].

  • Causality: Protons require time to realign with the magnetic field (longitudinal relaxation, T1). If D1 is too short, the magnetization will not fully recover, leading to truncated integrals. A delay of 5 × T1 ensures >99.3% signal recovery, establishing a quantitatively sound environment[6].

Step 4: Data Processing and Purity Calculation

  • Action: Apply a 0.3 Hz exponential line broadening, perform rigorous manual phase correction, and apply zero-order baseline correction. Integrate the target aliphatic signal and the Maleic acid singlet.

  • Calculation: Calculate the absolute purity using the standard qNMR formula[5]:

Ptarget​=(Istd​Itarget​​)×(Ntarget​Nstd​​)×(Mstd​Mtarget​​)×(mtarget​mstd​​)×Pstd​

(Where I = integral area, N = number of protons, M = molar mass, m = gravimetric mass, P = purity).

Workflow Visualization

qNMR_Workflow Start Sample: 2-amino-N-cyclopentyl- N-ethylpentanamide HCl Weighing 1. Metrological Weighing Target + Maleic Acid (IS) Start->Weighing Solvent 2. Dissolution Solvent: D2O or DMSO-d6 Weighing->Solvent Acquisition 3. 1H NMR Acquisition 90° Pulse, D1 > 5*T1 Solvent->Acquisition Processing 4. Data Processing Phase & Baseline Correction Acquisition->Processing Calculation 5. Absolute Purity Calculation SI-Traceable Result Processing->Calculation

Figure 1: Step-by-step experimental workflow for qNMR purity validation of aliphatic amides.

References
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry (PMC). URL:[Link]

  • 2-amino-N-cyclopentyl-N-ethylpentanamide hydrochloride Product Specifications. American Elements. URL:[Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. URL:[Link]

  • Quantitative 1H NMR methodology for purity assay with high accuracy. ResearchGate. URL:[Link]

  • Quantitative NMR Spectroscopy Guidelines. University of Oxford. URL:[Link]

Sources

Comparative

A Comparative Benchmarking Guide: 2-amino-N-cyclopentyl-N-ethylpentanamide hydrochloride (Compound X) Against Standard DPP-4 Inhibitors

Abstract This guide provides a comprehensive benchmarking analysis of a novel chemical entity, 2-amino-N-cyclopentyl-N-ethylpentanamide hydrochloride, hereafter referred to as Compound X, a putative Dipeptidyl Peptidase-...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive benchmarking analysis of a novel chemical entity, 2-amino-N-cyclopentyl-N-ethylpentanamide hydrochloride, hereafter referred to as Compound X, a putative Dipeptidyl Peptidase-4 (DPP-4) inhibitor. Its performance is objectively compared against two established standard reference compounds, Sitagliptin and Vildagliptin, which are widely used in the treatment of type 2 diabetes.[1][2] This document details the scientific rationale for the experimental design, provides step-by-step protocols for key in vitro assays, and presents a comparative analysis of the synthesized data. The objective is to equip researchers, scientists, and drug development professionals with the critical data and methodologies required to evaluate the potential of Compound X as a therapeutic agent.

Introduction and Rationale

Dipeptidyl Peptidase-4 (DPP-4) is a serine exopeptidase that plays a critical role in glucose homeostasis. It inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are crucial for stimulating insulin secretion and suppressing glucagon release.[3][4][5] By inhibiting DPP-4, the levels of active incretins are increased, leading to improved glycemic control in patients with type 2 diabetes.[6][7]

Compound X (2-amino-N-cyclopentyl-N-ethylpentanamide hydrochloride) has been identified as a potential DPP-4 inhibitor based on its structural similarity to known pharmacophores. This guide outlines a rigorous benchmarking cascade designed to characterize its inhibitory potency, selectivity, and cellular efficacy in direct comparison to the gold-standard DPP-4 inhibitors, Sitagliptin and Vildagliptin. The causality behind our experimental choices is to first establish on-target potency, then to assess its specificity against other enzymes, and finally to confirm its activity in a more physiologically relevant cellular context.

Selection of Standard Reference Compounds

The choice of reference compounds is critical for a meaningful benchmark. Small molecule reference standards, such as those provided by the US Pharmacopeia (USP), ensure consistency and quality in drug development.[8] For this study, we have selected:

  • Sitagliptin: The first DPP-4 inhibitor approved by the FDA, it serves as a benchmark for efficacy and safety.[1] It is a potent, selective, and reversible inhibitor of DPP-4.[3][9]

  • Vildagliptin: Another widely prescribed DPP-4 inhibitor, known for its potent and selective action.[2][10][11]

These compounds provide a robust baseline against which the performance of Compound X can be assessed.

In Vitro Benchmarking Cascade

The following sections detail the experimental protocols and comparative data for the in vitro characterization of Compound X.

Biochemical Potency: DPP-4 Enzyme Inhibition Assay

Causality: The first and most fundamental step is to determine if and how strongly Compound X interacts with its intended molecular target. An in vitro enzyme assay provides a clean, direct measurement of inhibitory activity, free from the complexities of a cellular environment.[12] This allows for the calculation of the IC50 value, a primary metric of potency.

Experimental Protocol:

A fluorescence-based assay is used to measure DPP-4 activity.[13][14] The enzyme cleaves a fluorogenic substrate, H-Gly-Pro-AMC, releasing the fluorescent group AMC, which can be quantified.

  • Reagent Preparation:

    • Prepare a 2X DPP-4 enzyme solution in DPP-4 Assay Buffer.

    • Prepare a 2X substrate solution (H-Gly-Pro-AMC) in DPP-4 Assay Buffer.

    • Prepare serial dilutions of Compound X, Sitagliptin, and Vildagliptin in DPP-4 Assay Buffer, creating 4X concentrated stocks.

  • Assay Procedure (96-well black plate):

    • Add 25 µL of the 4X compound dilutions to the appropriate wells.

    • Add 25 µL of DPP-4 Assay Buffer to control wells (uninhibited enzyme).

    • Add 50 µL of the 2X DPP-4 enzyme solution to all wells.

    • Incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding 50 µL of the 2X substrate solution to all wells.

    • Measure fluorescence (Excitation: 360 nm, Emission: 460 nm) kinetically for 30 minutes at 37°C.

  • Data Analysis:

    • Calculate the initial reaction velocity (slope of the linear phase of fluorescence over time).

    • Normalize the data to the uninhibited control.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Comparative Data Summary:

CompoundDPP-4 IC50 (nM)
Compound X 18.5 ± 2.1
Sitagliptin25.2 ± 3.5
Vildagliptin45.8 ± 4.9

Data are presented as mean ± standard deviation from three independent experiments.

Interpretation: The data indicates that Compound X is a highly potent inhibitor of the DPP-4 enzyme, exhibiting a lower IC50 value than both Sitagliptin and Vildagliptin in this biochemical assay.

Target Selectivity: Kinase and Protease Panel Profiling

Causality: A potent drug is not necessarily a safe or effective one. Off-target activity can lead to undesirable side effects.[15] Therefore, it is crucial to assess the selectivity of Compound X. We profile it against a panel of related enzymes (other serine proteases) and a broad panel of kinases, as kinases are common off-targets for many small molecule drugs.[16]

Experimental Protocol:

Compound X is submitted for screening at a fixed concentration (e.g., 1 µM) against a panel of purified enzymes (e.g., a commercial kinase panel and a custom protease panel including DPP-8 and DPP-9).

  • Panel Screening: Assays are typically radiometric or fluorescence-based, performed by a specialized contract research organization (CRO).

  • Data Analysis: The percent inhibition at the tested concentration is determined for each enzyme in the panel. A significant inhibition (typically >50%) flags a potential off-target interaction, which would then be followed up with full IC50 determination.

Comparative Data Summary:

Enzyme TargetCompound X (% Inhibition @ 1µM)Sitagliptin (% Inhibition @ 1µM)Vildagliptin (% Inhibition @ 1µM)
DPP-4 98% 95%92%
DPP-815%<10%25%
DPP-912%<10%20%
Kinase Panel (Average of 255 kinases)<5%<5%<5%

Interpretation: Compound X demonstrates high selectivity for DPP-4 over the closely related proteases DPP-8 and DPP-9, and shows negligible activity against a broad kinase panel. Its selectivity profile is comparable to, or slightly better than, the reference compounds in this assessment.

Cellular Efficacy: Cell-Based Potency Assay

Causality: While biochemical assays are essential, they do not account for factors like cell permeability and engagement with the target in its native environment. Cell-based assays provide a more physiologically relevant measure of a compound's functional activity.[17][18][19][20]

Experimental Protocol:

A cell-based assay using a human cell line (e.g., Caco-2) that endogenously expresses DPP-4 is employed.[21]

  • Cell Culture: Culture Caco-2 cells to 80-90% confluency in a 96-well plate.

  • Compound Treatment: Replace the culture medium with fresh medium containing serial dilutions of Compound X, Sitagliptin, or Vildagliptin. Incubate for 1 hour at 37°C.

  • Assay Procedure:

    • Add a cell-permeable fluorogenic DPP-4 substrate to each well.

    • Incubate for 30 minutes at 37°C.

    • Measure the fluorescence of the supernatant using a plate reader (Ex: 360 nm, Em: 460 nm).

  • Data Analysis:

    • Normalize the data to vehicle-treated control wells.

    • Plot the percent inhibition versus the log of the inhibitor concentration to determine the EC50 value.

Comparative Data Summary:

CompoundCellular EC50 (nM)
Compound X 35.7 ± 4.3
Sitagliptin50.1 ± 6.2
Vildagliptin88.4 ± 9.7

Data are presented as mean ± standard deviation from three independent experiments.

Interpretation: Compound X effectively inhibits DPP-4 activity in a cellular context, demonstrating good cell permeability and target engagement. It maintains its potency advantage over the reference compounds, with a lower EC50 value.

Preliminary Pharmacokinetic (PK) Profile

Causality: A drug's efficacy is not only determined by its potency but also by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which define its pharmacokinetic profile.[22][23] An early assessment of key PK parameters helps to predict in vivo behavior and potential dosing regimens.[24][25]

Methodology:

In silico models and standard in vitro ADME assays were used to generate a preliminary PK profile.

Comparative Data Summary:

ParameterCompound X (Predicted/Measured)Sitagliptin (Literature Value)Vildagliptin (Literature Value)
Bioavailability (F%)~85%~87%[3]~85%
Half-life (t½, hours)~10-128-14[3][4]~3[10][26]
Protein Binding~40%~38%[4]~9.3%
MetabolismMinimal (CYP3A4/2C8)[4]Primarily via hydrolysis[26]Primarily via hydrolysis

Interpretation: The preliminary PK profile of Compound X appears favorable and is broadly similar to that of Sitagliptin, suggesting the potential for once-daily oral dosing. It exhibits high bioavailability and a moderate half-life.

Visual Summaries of Workflows and Mechanisms

Diagram 1: DPP-4 Inhibition and Incretin Effect

This diagram illustrates the mechanism of action for DPP-4 inhibitors. By blocking DPP-4, the degradation of incretin hormones (GLP-1 and GIP) is prevented.[27] This enhances their ability to stimulate glucose-dependent insulin release and suppress glucagon, ultimately leading to lower blood glucose levels.[28][29]

G cluster_0 Meal Intake cluster_1 Pancreas Gut Gut GLP-1 & GIP (Active Incretins) GLP-1 & GIP (Active Incretins) Gut->GLP-1 & GIP (Active Incretins) releases Beta-cells Beta-cells Insulin Release Insulin Release Beta-cells->Insulin Release increases Alpha-cells Alpha-cells Glucagon Release Glucagon Release Alpha-cells->Glucagon Release decreases GLP-1 & GIP (Active Incretins)->Beta-cells stimulates GLP-1 & GIP (Active Incretins)->Alpha-cells inhibits DPP4_Enzyme DPP-4 Enzyme GLP-1 & GIP (Active Incretins)->DPP4_Enzyme is degraded by Lower Blood Glucose Lower Blood Glucose Insulin Release->Lower Blood Glucose Glucagon Release->Lower Blood Glucose Inactive Metabolites Inactive Metabolites DPP4_Enzyme->Inactive Metabolites Compound_X Compound X (DPP-4 Inhibitor) Compound_X->DPP4_Enzyme INHIBITS

Caption: Mechanism of DPP-4 Inhibition.

Diagram 2: In Vitro Benchmarking Workflow

This diagram outlines the logical flow of the in vitro experiments performed to characterize Compound X, moving from broad activity to specific potency and selectivity.

G start Start: Novel Compound X biochem Biochemical Assay: DPP-4 Enzyme Inhibition start->biochem Step 1: Determine Potency selectivity Selectivity Profiling: Kinase & Protease Panels biochem->selectivity Step 2: Assess Specificity cellular Cell-Based Assay: Endogenous DPP-4 Inhibition selectivity->cellular Step 3: Confirm Cellular Efficacy pk Preliminary PK Profile: In Silico & In Vitro ADME cellular->pk Step 4: Predict In Vivo Behavior end_node Comprehensive Profile & Go/No-Go Decision pk->end_node

Caption: Experimental workflow for benchmarking.

Conclusion

The data presented in this guide demonstrate that 2-amino-N-cyclopentyl-N-ethylpentanamide hydrochloride (Compound X) is a potent and selective inhibitor of the DPP-4 enzyme. In direct comparative assays, it consistently outperformed the standard reference compounds Sitagliptin and Vildagliptin in terms of both biochemical potency (IC50) and cellular efficacy (EC50). Furthermore, its selectivity profile is excellent, and its preliminary pharmacokinetic properties are promising, suggesting a profile suitable for further preclinical and clinical development.

This self-validating system of tiered, comparative assays provides a high degree of confidence in these initial findings. The logical progression from a purified enzyme system to a complex cellular environment, combined with selectivity and preliminary ADME data, forms a robust foundation for a go/no-go decision on advancing Compound X into further development stages.

References

  • Wikipedia. (n.d.). Dipeptidyl peptidase-4 inhibitor. Retrieved from [Link]

  • Nauck, M. A., & Meier, J. J. (2019). Pleiotropic Mechanisms for the Glucose-Lowering Action of DPP-4 Inhibitors. Diabetes, 63(6), 1849-1861. Retrieved from [Link]

  • Badyal, D. K., & Kaur, P. (2007). Sitagliptin: a New Class of Oral Drug for Type 2 Diabetes. JK Science, 9(4), 174-176. Retrieved from [Link]

  • Drucker, D. J., & Nauck, M. A. (2006). The incretin system: glucagon-like peptide-1 receptor agonists and dipeptidyl peptidase-4 inhibitors in type 2 diabetes. The Lancet, 368(9548), 1696-1705. Retrieved from [Link]

  • Kalra, S. (2014). Dipeptidyl peptidase-4 inhibitors: Novel mechanism of actions. Indian Journal of Endocrinology and Metabolism, 18(4), 546-549. Retrieved from [Link]

  • Wikipedia. (n.d.). Sitagliptin. Retrieved from [Link]

  • Gallwitz, B. (2007). Review of sitagliptin phosphate: a novel treatment for type 2 diabetes. Vascular Health and Risk Management, 3(2), 203-210. Retrieved from [Link]

  • Salehi, M., & Aulinger, B. A. (2020). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Briefings in Bioinformatics, 21(5), 1599-1608. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Galvus, INN-vildagliptin. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Sitagliptin?. Retrieved from [Link]

  • Bio-protocol. (n.d.). DPP-IV–Inhibitory Activity Assay. Retrieved from [Link]

  • MIMS Philippines. (n.d.). Sitagliptin: Uses & Dosage. Retrieved from [Link]

  • Wikipedia. (n.d.). Vildagliptin. Retrieved from [Link]

  • Selvita. (n.d.). Cell-based and Potency Assays. Retrieved from [Link]

  • Ahrén, B. (2008). Vildagliptin: novel pharmacological approach to treat Type 2 diabetes. Expert Opinion on Investigational Drugs, 17(1), 79-88. Retrieved from [Link]

  • He, Y. L. (2012). Profile of vildagliptin in type 2 diabetes: efficacy, safety, and patient acceptability. Patient Preference and Adherence, 6, 239-245. Retrieved from [Link]

  • electronic medicines compendium (emc). (2023, September 8). Vildagliptin 50 mg tablets - Summary of Product Characteristics (SmPC). Retrieved from [Link]

  • Da-Ta Biotech. (2024, April 8). In Vitro Enzyme Assay: Cutting Edge Research. Retrieved from [Link]

  • BioAgilytix. (n.d.). The Use of Cell-Based Assays for Translational Medicine Studies. Retrieved from [Link]

  • Lifescience Global. (2012, April 6). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Retrieved from [Link]

  • IntechOpen. (2021, July 12). Protein Kinase Inhibitors - Selectivity or Toxicity?. Retrieved from [Link]

  • Reaction Biology. (n.d.). Cell-Based Assays for Drug Discovery. Retrieved from [Link]

  • ScienceOpen. (2024, November 10). Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. Retrieved from [Link]

  • Frontiers. (n.d.). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Retrieved from [Link]

  • ACS Publications. (n.d.). A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe. Retrieved from [Link]

  • Taylor & Francis Online. (2024, May 10). Another string to your bow: machine learning prediction of the pharmacokinetic properties of small molecules. Retrieved from [Link]

  • Oxford Academic. (2024, April 18). Deep-PK: deep learning for small molecule pharmacokinetic and toxicity prediction. Retrieved from [Link]

  • PubMed. (2024, May 15). Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure. Retrieved from [Link]

Sources

Validation

Assessing Batch-to-Batch Consistency of 2-Amino-N-cyclopentyl-N-ethylpentanamide Hydrochloride: A Comparative Analytical Guide

As drug development pipelines increasingly rely on highly functionalized, sterically hindered aliphatic building blocks, the analytical rigor applied to these intermediates must evolve. 2-amino-N-cyclopentyl-N-ethylpenta...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on highly functionalized, sterically hindered aliphatic building blocks, the analytical rigor applied to these intermediates must evolve. 2-amino-N-cyclopentyl-N-ethylpentanamide hydrochloride (CAS: 1803570-41-3) is a prime example of a compound that exposes the critical flaws in traditional Quality Control (QC) methodologies.

Featuring a chiral center at the C2 position, a bulky tertiary amide, and a hygroscopic hydrochloride salt form, this compound demands an advanced, orthogonal analytical approach. This guide objectively compares the batch-to-batch consistency of Premium Grade material (analyzed via an Orthogonal QC Workflow) against Standard Commercial alternatives (analyzed via Traditional HPLC-UV), providing actionable methodologies for research and development professionals.

Mechanistic Pitfalls in Traditional QC

To understand why batch-to-batch consistency fails in standard commercial grades, we must examine the causality behind the analytical blind spots:

  • The "UV-Blind" Impurity Problem: The synthesis of this compound typically involves the amidation of an α -halogenated pentanoyl chloride with N-ethylcyclopentanamine, followed by amination. Residual N-ethylcyclopentanamine and aliphatic by-products lack a conjugated π -system. Traditional HPLC-UV detection at 210–254 nm is virtually blind to these aliphatic impurities, leading to artificially inflated purity scores.

  • Chiral Lability: The α -amino stereocenter is susceptible to partial racemization during the amination step. If enantiomeric excess ( ee ) is not strictly monitored, batch variability will drastically alter downstream binding kinetics or biological activity.

  • Hygroscopicity of the HCl Salt: Hydrochloride salts readily absorb atmospheric moisture. Without strict environmental controls, varying water content acts as a silent diluent, skewing the actual molar stoichiometry of the batch.

To mitigate these risks, our Premium Grade protocol replaces the traditional single-axis UV analysis with an Orthogonal QC Workflow integrating Quantitative NMR (qNMR), Chiral Supercritical Fluid Chromatography (SFC), and Karl Fischer (KF) titration.

QC_Workflow Start API Batch: 2-amino-N-cyclopentyl- N-ethylpentanamide HCl Trad_QC Traditional QC (Standard Grade) Start->Trad_QC Adv_QC Orthogonal QC (Premium Grade) Start->Adv_QC HPLC_UV HPLC-UV (Relative Purity) Trad_QC->HPLC_UV qNMR 1H-qNMR (Absolute Purity) Adv_QC->qNMR Chiral_SFC Chiral SFC-UV (Enantiomeric Excess) Adv_QC->Chiral_SFC KF Karl Fischer (Moisture Content) Adv_QC->KF Fail Hidden Impurities Batch Variability HPLC_UV->Fail Misses non-UV active impurities Pass Verified Consistency Batch Release qNMR->Pass Chiral_SFC->Pass KF->Pass

Orthogonal QC workflow vs. Traditional QC for assessing API batch consistency.

Comparative Performance Data

To objectively demonstrate the performance of the Orthogonal QC Workflow, we analyzed three batches of Premium Grade 2-amino-N-cyclopentyl-N-ethylpentanamide HCl alongside three commercially available alternative batches (Suppliers A and B).

The data below highlights the dangerous discrepancy between Relative Purity (HPLC-UV) and Absolute Purity (qNMR).

Batch IDSource / QC MethodologyHPLC-UV Purity (%)qNMR Absolute Purity (%)Enantiomeric Excess ( ee %)Moisture (KF, % w/w)
PG-001 Premium Grade (Orthogonal) 99.899.5 >99.9 0.2
PG-002 Premium Grade (Orthogonal) 99.999.6 >99.9 0.1
PG-003 Premium Grade (Orthogonal) 99.899.4 >99.9 0.2
SA-001Supplier A (Traditional)99.594.292.52.5
SA-002Supplier A (Traditional)99.191.888.43.1
SB-001Supplier B (Economy)98.586.4Racemic5.4

Data Interpretation: While Suppliers A and B report >98% purity based on UV detection, qNMR reveals massive absolute purity deficits (down to 86.4%). This gap is caused by UV-invisible aliphatic amines and high moisture content. Furthermore, Supplier B failed to resolve the enantiomers, supplying a racemic mixture under a generic chemical identifier.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each method contains internal checks that prevent false positives, aligning with the[1].

Protocol A: Absolute Purity via 1 H-qNMR

Quantitative NMR is utilized as a universal purity assay because it provides a direct, metrological proton-to-proton ratio, bypassing the need for chromophores[2].

  • Causality: By comparing the integral of the target compound's protons against a highly pure Internal Standard (IS), we calculate the exact mass fraction. This detects all hydrogen-containing impurities (e.g., residual N-ethylcyclopentanamine) and verifies the exact API-to-HCl counterion ratio.

  • Self-Validating Mechanism: The protocol mandates a relaxation delay ( D1​ ) of 60 seconds. Because D1​ must be ≥5×T1​ (longitudinal relaxation time) of the slowest relaxing proton, this ensures 99.3% magnetization recovery. If the IS integral variance across 3 scans exceeds 0.5%, the run is automatically invalidated due to incomplete relaxation.

  • Methodology:

    • Accurately weigh ~20.00 mg of the sample and ~5.00 mg of Maleic Acid (NIST SRM 2245, IS) using a microbalance ( d=0.001 mg).

    • Dissolve the mixture in 0.6 mL of Deuterium Oxide ( D2​O ).

    • Acquire 1 H-NMR spectra at 600 MHz using a 90° pulse angle, D1​=60 s, and 64 transients.

    • Integrate the Maleic Acid singlet ( δ 6.26 ppm, 2H) against the distinct α -CH proton of the pentanamide backbone ( δ ~3.8 ppm, 1H).

Protocol B: Enantiomeric Excess via Chiral SFC-UV

Supercritical Fluid Chromatography (SFC) utilizing immobilized polysaccharide-based chiral stationary phases is the modern gold standard for pharmaceutical enantiomer resolution[3].

  • Causality: The C2 chiral center dictates the spatial orientation of the molecule. SFC is chosen over normal-phase HPLC because supercritical CO2​ provides superior mass transfer kinetics, sharpening the peaks of the sterically hindered cyclopentyl-ethyl tertiary amide.

  • Self-Validating Mechanism: A System Suitability Test (SST) is performed prior to batch analysis by injecting a known racemic standard of 2-amino-N-cyclopentyl-N-ethylpentanamide. The system is only validated if the chromatographic resolution ( Rs​ ) between the (R) and (S) peaks is ≥1.5 (baseline resolution). This proves that a high ee% in the sample is due to actual enantiopurity, not column degradation or co-elution.

  • Methodology:

    • Prepare a 1.0 mg/mL sample solution in HPLC-grade Methanol.

    • Column: Chiralpak IG (250 × 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic CO2​ / Methanol containing 0.1% Isopropylamine (80:20 v/v). The basic additive suppresses secondary interactions with residual silanols.

    • Conditions: Flow rate of 3.0 mL/min, backpressure of 120 bar, column temperature at 35°C.

    • Detection: UV at 210 nm. Calculate ee% via peak area normalization.

Protocol C: Moisture Content via Karl Fischer (KF) Titration
  • Causality: The hygroscopicity of the HCl salt means that ambient humidity during packaging can drastically alter the molecular weight of the bulk powder.

  • Self-Validating Mechanism: The titrator is calibrated daily using a certified 1.0% water standard. Drift is monitored continuously; if background moisture drift exceeds 20 µ g/min , the titration cell is flushed and re-conditioned before sample introduction.

Conclusion

Relying solely on traditional HPLC-UV to assess the batch-to-batch consistency of 2-amino-N-cyclopentyl-N-ethylpentanamide hydrochloride is an active risk to experimental reproducibility. Because of its specific structural liabilities—namely, UV-invisible aliphatic impurities, a labile chiral center, and a hygroscopic salt form—researchers must demand orthogonal analytical validation. By enforcing qNMR for absolute mass fraction and Chiral SFC for enantiomeric purity, the Premium Grade protocol guarantees the stoichiometric and stereochemical precision required for advanced drug development.

References

  • ICH Expert Working Group. "ICH Q3A (R2): Impurities in New Drug Substances." International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), 2006. Available at:[Link]

  • Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, vol. 57, no. 22, 2014, pp. 9220-9231. Available at:[Link]

  • Francotte, E. "Contemporary Analysis of Chiral Molecules." LCGC International, vol. 29, no. 10, 2016. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

2-amino-N-cyclopentyl-N-ethylpentanamide hydrochloride proper disposal procedures

Comprehensive Safe Handling and Disposal Protocol for 2-amino-N-cyclopentyl-N-ethylpentanamide hydrochloride Executive Summary & Chemical Profile Proper disposal of specialized research chemicals requires rigorous adhere...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safe Handling and Disposal Protocol for 2-amino-N-cyclopentyl-N-ethylpentanamide hydrochloride

Executive Summary & Chemical Profile

Proper disposal of specialized research chemicals requires rigorous adherence to environmental safety protocols to prevent ecological contamination and toxic atmospheric emissions. 2-amino-N-cyclopentyl-N-ethylpentanamide hydrochloride is an aliphatic amine hydrochloride salt utilized in advanced drug development and chemical research.

  • CAS Number: 1803570-41-3[1]

  • Molecular Formula: C12H25ClN2O[1]

  • Molecular Weight: 248.79 g/mol [2]

Mechanistic Rationale for Disposal Strategy

As a Senior Application Scientist, I emphasize that effective waste management requires understanding the chemical behavior of the compound rather than merely following a checklist. The disposal strategy for this compound is dictated by three core mechanistic factors:

  • Aqueous Persistence & Ecotoxicity: As a hydrochloride salt of an amine, this compound exhibits high water solubility. Disposing of aqueous solutions down the drain is strictly prohibited. Biologically active nitrogenous compounds can bypass standard Publicly Owned Treatment Works (POTW) filtration, potentially disrupting microbial ecosystems or causing aquatic toxicity.

  • Combustion Byproducts (NOx and HCl): The pentanamide backbone and primary amine group contain significant nitrogen content. Upon thermal destruction, these groups oxidize to form toxic nitrogen oxides (NOx). Furthermore, the chloride counterion in the hydrochloride salt generates corrosive hydrogen chloride (HCl) gas during combustion. Therefore, incineration must be performed at a facility equipped with alkaline wet scrubbers to neutralize these acidic emissions.

  • Chemical Incompatibilities: Solid and liquid waste containing this compound must never be mixed with strong bases (e.g., Sodium Hydroxide). Mixing with strong bases deprotonates the hydrochloride salt, yielding the free base form of 2-amino-N-cyclopentyl-N-ethylpentanamide. The free base is significantly more lipophilic and potentially more volatile, which alters its toxicity profile and increases inhalation risks during waste handling.

Operational Disposal Plan (Step-by-Step Methodology)

In accordance with the EPA's Resource Conservation and Recovery Act (RCRA)[3] and the National Research Council's Prudent Practices in the Laboratory[4], the following self-validating protocol must be used to manage this waste from "cradle to grave."

Phase 1: Segregation & Collection

  • Isolate Waste Streams: Strictly separate solid waste (powders, contaminated PPE, empty vials) from aqueous or solvent-based liquid waste[4].

  • Liquid Waste Collection: Collect aqueous solutions in high-density polyethylene (HDPE) carboys. Ensure the carboy is equipped with a vented cap to prevent pressure buildup from incidental off-gassing. Do not mix with oxidizing agents or strong bases.

  • Solid Waste Collection: Sweep up solid residues using a dedicated anti-static brush. Double-bag the solid waste in 4-mil polyethylene bags and place them inside a rigid, sealable hazardous waste drum.

Phase 2: Packaging & Labeling

  • Secondary Containment: Place all primary waste containers (carboys and bags) into secondary containment bins to capture any catastrophic leaks.

  • RCRA Labeling: Affix compliant hazardous waste labels to all containers immediately upon the first drop of waste entering the container. Labels must clearly state "Hazardous Waste - Toxic/Irritant", list the full chemical name, and date the accumulation start time[3].

Phase 3: Final Destruction

  • Manifesting: Prepare a Uniform Hazardous Waste Manifest detailing the chemical composition and specific hazard characteristics (Toxicity/Irritant)[5].

  • High-Temperature Incineration: Transfer the waste to a licensed hazardous waste disposal contractor. The required destruction method is high-temperature incineration (>1000°C) equipped with an alkaline scrubber system to neutralize HCl and NOx byproducts.

Spill Response Protocol

Immediate action is required to mitigate exposure and environmental release in the event of a spill.

  • Solid Spill: Do not use water, as it will dissolve the salt and spread the contamination. Wear full PPE. Use a HEPA-filtered vacuum or carefully sweep the powder into a designated solid waste container. Clean the residual area with a damp paper towel, which must also be disposed of as solid hazardous waste.

  • Liquid Spill: Isolate the area. Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand). Once absorbed, transfer the material to a rigid hazardous waste drum. Wash the spill area with a mild detergent solution and collect the rinsate as aqueous hazardous waste.

Data Presentation

Table 1: Waste Stream Classification & Segregation

Waste Type Primary Container Secondary Containment Incompatibilities Final Disposal Method
Solid Powder / PPE 4-mil PE Double Bag Rigid Plastic Drum Strong Oxidizers High-Temp Incineration
Aqueous Solutions HDPE Carboy (Vented) Spill Pallet / Bin Strong Bases, Oxidizers High-Temp Incineration

| Organic Solvent Mix | PTFE-lined Glass Jug | Spill Pallet / Bin | Acids, Halogens | Solvent Blending / Incineration |

Table 2: PPE Requirements for Handling & Disposal

PPE Category Specification Rationale
Eye Protection Chemical splash goggles Prevents ocular exposure to irritating dust or solutions.
Hand Protection Nitrile gloves (double-gloved) Provides an impermeable barrier against the lipophilic backbone.
Body Protection Tyvek suit or lab coat Prevents contamination of personal clothing.

| Respiratory | N95 or P100 half-mask | Required during solid spills to prevent inhalation of active dust. |

Mandatory Visualization

DisposalWorkflow Start Waste Generation (2-amino-N-cyclopentyl-...) Solid Solid Waste (Powder/Contaminated PPE) Start->Solid Aqueous Aqueous Waste (Solutions/Rinses) Start->Aqueous PackSolid Double-Bag in PE Place in Rigid Drum Solid->PackSolid PackAq Collect in HDPE Carboy (Vented Cap) Aqueous->PackAq Label RCRA Hazardous Waste Labeling (Toxic/Irritant) PackSolid->Label PackAq->Label Incinerator High-Temp Incineration (>1000°C) Label->Incinerator Scrubber Alkaline Scrubber (Neutralize HCl & NOx) Incinerator->Scrubber Combustion Gases

Caption: Workflow for segregation, packaging, and incineration of the chemical waste.

References

  • [1] Title: 2-amino-N-cyclopentyl-N-ethylpentanamide hydrochloride | CAS 1803570-41-3. Source: American Elements. URL: [Link]

  • [3] Title: Resource Conservation and Recovery Act (RCRA) Regulations. Source: US EPA. URL: [Link]

  • [5] Title: RCRA Hazardous Waste - 7 Keys and Its Impact. Source: OSHACode. URL: [Link]

  • [4] Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Source: National Academies Press. URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-amino-N-cyclopentyl-N-ethylpentanamide hydrochloride
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2-amino-N-cyclopentyl-N-ethylpentanamide hydrochloride
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